2-Acetamido-4,4,4-trifluorobutanoic acid
Description
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Properties
IUPAC Name |
2-acetamido-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRZHTXNJUSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556363 | |
| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120097-65-6 | |
| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-4,4,4-trifluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamido-4,4,4-trifluorobutanoic acid is a fluorinated amino acid derivative of significant interest in pharmaceutical research and development. The incorporation of a trifluoromethyl group can profoundly influence the molecule's physicochemical properties, impacting its metabolic stability, bioavailability, and overall potential as a therapeutic agent or building block.[1] This technical guide provides a summary of the available physicochemical data for this compound, details common experimental protocols for determining these properties, and presents illustrative diagrams for its synthesis and potential biological interactions. While extensive experimental data for this specific compound is not widely published, this guide consolidates known information and provides generalized methodologies relevant to its characterization.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The following table summarizes the known information and indicates where data is currently unavailable.
| Property | Value | Source |
| Molecular Formula | C₆H₈F₃NO₃ | |
| Molecular Weight | 199.13 g/mol | [1] |
| CAS Number | 120097-65-6 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available | |
| logP | Data not available |
Experimental Protocols
This section details generalized experimental protocols for the determination of key physicochemical properties of this compound and a plausible synthetic route.
Synthesis of this compound
A plausible synthetic route for this compound involves the acetylation of the corresponding amino acid, (S)-2-Amino-4,4,4-trifluorobutanoic acid. The synthesis of the amino precursor has been described in the literature.[2][3]
Protocol for Acetylation:
-
(S)-2-Amino-4,4,4-trifluorobutanoic acid is dissolved in a suitable solvent, such as glacial acetic acid or a mixture of acetic anhydride and an inert solvent like dichloromethane.
-
Acetic anhydride (1.1 to 1.5 molar equivalents) is added to the solution. The reaction can be performed at room temperature or with gentle heating.
-
The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent and excess acetic anhydride are removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
The final product's identity and purity are confirmed by analytical methods such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Determination of pKa
The acid dissociation constant (pKa) of the carboxylic acid group can be determined by various methods, including potentiometric titration or utilizing ¹⁹F NMR spectroscopy, which is particularly useful for fluorinated compounds.[4]
¹⁹F NMR Spectroscopy Protocol:
-
A series of buffer solutions with known pH values are prepared.
-
A constant concentration of this compound is added to each buffer solution.
-
The ¹⁹F NMR spectrum is recorded for each sample.
-
The chemical shift of the trifluoromethyl group will vary with the ionization state of the carboxylic acid.
-
The pKa is determined by fitting the plot of the ¹⁹F chemical shift versus pH to the Henderson-Hasselbalch equation.
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining aqueous solubility. An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It can be determined experimentally using the shake-flask method or, more rapidly, by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]
RP-HPLC Protocol:
-
A calibration curve is generated using a series of reference compounds with known logP values.
-
The retention time of this compound is measured on a calibrated RP-HPLC system (e.g., a C18 column).
-
The logP of the target compound is then calculated from its retention time using the calibration curve.
Visualizations
The following diagrams, created using the DOT language, illustrate a plausible synthetic workflow and a generalized signaling pathway that could be influenced by a molecule of this class.
Caption: A plausible synthetic workflow for the preparation of this compound.
Caption: A generalized signaling pathway illustrating potential inhibition by a bioactive molecule.
References
- 1. This compound [myskinrecipes.com]
- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
A Technical Guide to the Spectral Characteristics of 2-Acetamido-4,4,4-trifluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Acetamido-4,4,4-trifluorobutanoic acid (CAS Number: 120097-65-6), a fluorinated amino acid derivative of interest in pharmaceutical and chemical research. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines expected spectral characteristics based on analogous compounds and general spectroscopic principles with detailed, generalized experimental protocols.
Compound Overview
This compound is a derivative of butanoic acid featuring an acetamido group at the second carbon and a trifluoromethyl group at the fourth position. Its molecular formula is C₆H₈F₃NO₃, with a molecular weight of 199.13 g/mol . The presence of the trifluoromethyl group can significantly influence the compound's chemical and biological properties, making its structural elucidation via spectroscopic methods crucial.
Predicted Spectral Data
The following tables summarize the predicted and expected spectral data for this compound based on the analysis of similar structures and established spectroscopic databases.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~8.0 | Doublet | 1H | -NH |
| ~4.5 | Multiplet | 1H | H-2 |
| ~2.5 - 2.8 | Multiplet | 2H | H-3 |
| ~2.0 | Singlet | 3H | -COCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 | -COOH |
| ~170 | -C=O (amide) |
| ~124 (quartet) | -CF₃ |
| ~50 | C-2 |
| ~35 (quartet) | C-3 |
| ~23 | -CH₃ |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -65 to -75 | Triplet | -CF₃ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch (amide) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Strong | C=O stretch (amide I) |
| ~1550 | Medium | N-H bend (amide II) |
| 1300 - 1100 | Strong | C-F stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 199.04 | [M]⁺ (Molecular Ion) |
| 181.03 | [M - H₂O]⁺ |
| 154.04 | [M - COOH]⁺ |
| 140.02 | [M - COCH₃ - H₂O]⁺ |
| 112.02 | [M - COOH - COCH₃]⁺ |
| 69.00 | [CF₃]⁺ |
| 43.02 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data for this compound.
Synthesis
The synthesis of this compound can be achieved through the N-acetylation of its corresponding amino acid precursor, 2-Amino-4,4,4-trifluorobutanoic acid.
Materials:
-
2-Amino-4,4,4-trifluorobutanoic acid
-
Acetic anhydride
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
An appropriate solvent (e.g., dichloromethane or aqueous solution)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-Amino-4,4,4-trifluorobutanoic acid in the chosen solvent.
-
Add the base to the solution.
-
Slowly add acetic anhydride to the reaction mixture, maintaining the temperature with an ice bath if necessary.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
If in an organic solvent, wash the mixture with a dilute acid solution and then with brine. If in an aqueous solution, acidify the mixture with hydrochloric acid.
-
Extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of purified this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an appropriate internal standard (e.g., TMS for ¹H and ¹³C NMR in CDCl₃, or CFCl₃ for ¹⁹F NMR).
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum on the same spectrometer with a proton decoupler. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (1024 or more) to achieve adequate signal-to-noise.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A typical spectral width would be around 50 ppm, centered around the expected chemical shift.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the purified sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition:
-
Use a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-300.
-
The resulting spectrum will show the molecular ion and various fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
An In-depth Technical Guide to the Solubility and Stability of 2-Acetamido-4,4,4-trifluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Acetamido-4,4,4-trifluorobutanoic acid, a fluorinated amino acid derivative of interest in pharmaceutical research. Due to its structural features, particularly the presence of a trifluoromethyl group, this compound is anticipated to possess enhanced metabolic stability, a desirable characteristic for drug candidates. This document summarizes the known physicochemical properties, provides inferred experimental protocols based on related compounds, and discusses the expected stability profile. All quantitative data is presented in structured tables, and key conceptual workflows are visualized using diagrams. It is important to note that specific experimental data for this compound is limited in publicly accessible literature; therefore, some information is extrapolated from closely related analogues.
Physicochemical Properties
This compound (CAS RN: 120097-65-6) is a derivative of butanoic acid featuring both an acetamido group at the alpha-position and a trifluoromethyl group at the omega-position. These modifications significantly influence its chemical properties.
General Properties
| Property | Value | Source |
| CAS Number | 120097-65-6 | Commercial Suppliers |
| Molecular Formula | C₆H₈F₃NO₃ | [MySkinRecipes] |
| Molecular Weight | 199.13 g/mol | [MySkinRecipes] |
| Appearance | White to off-white powder or crystalline solid | Inferred from related compounds |
| Storage | Room temperature, dry and sealed | [MySkinRecipes] |
Solubility
Quantitative solubility data for this compound is sparse in peer-reviewed literature. A single data point from a commercial supplier indicates a solubility of 20.6 mg/mL (0.103 mol/L); however, the solvent used for this measurement is not specified. To provide a broader context, the solubility of related compounds is presented below.
| Compound | Solvent | Solubility |
| This compound | Not Specified | 20.6 mg/mL |
| 4,4,4-Trifluorobutanoic acid | Water | Soluble |
| 4,4,4-Trifluorobutanoic acid | N,N-Dimethylformamide | Very soluble |
| 4,4,4-Trifluorobutanoic acid | Methanol | Soluble |
| 4,4,4-Trifluorobutanoic acid | Glacial Acetic Acid | Sparingly soluble |
| 4,4,4-Trifluorobutanoic acid | Chloroform | Very slightly soluble |
Stability Profile
The trifluoromethyl (-CF₃) group is known to enhance the metabolic stability of molecules due to the high strength of the carbon-fluorine bond, making it resistant to enzymatic degradation. [MySkinRecipes]
General Stability Considerations
-
Hydrolytic Stability: The amide bond in the acetamido group may be susceptible to hydrolysis under strong acidic or basic conditions, yielding 2-amino-4,4,4-trifluorobutanoic acid and acetic acid. The trifluoromethyl group itself is generally stable to hydrolysis.
-
Thermal Stability: As a crystalline solid, the compound is expected to be thermally stable at room temperature. Storage in a dry, sealed container is recommended to prevent degradation. [MySkinRecipes]
-
Metabolic Stability: The presence of the trifluoromethyl group is a key feature used in drug design to block metabolic pathways, thereby increasing the in vivo half-life of a compound. [MySkinRecipes]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the available literature. However, a plausible synthetic route can be inferred from standard organic chemistry procedures and protocols for related compounds.
Proposed Synthesis Workflow
The synthesis of this compound would likely involve the N-acetylation of its corresponding amino acid precursor, 2-amino-4,4,4-trifluorobutanoic acid.
In-Depth Technical Guide: 2-Acetamido-4,4,4-trifluorobutanoic Acid (CAS Number: 120097-65-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-4,4,4-trifluorobutanoic acid, identified by CAS number 120097-65-6, is a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group imparts unique properties to molecules, often enhancing metabolic stability, bioavailability, and binding affinity to biological targets. Consequently, this compound serves as a valuable building block in the synthesis of novel therapeutic agents, particularly enzyme inhibitors for various disease targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of bioactive molecules.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 120097-65-6 |
| Molecular Formula | C₆H₈F₃NO₃ |
| Molecular Weight | 199.13 g/mol |
| IUPAC Name | 2-(acetylamino)-4,4,4-trifluorobutanoic acid |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Storage Conditions | Room temperature, dry and sealed |
Synthesis
The synthesis of this compound is typically achieved through the acetylation of its corresponding amino acid precursor, (S)-2-amino-4,4,4-trifluorobutanoic acid. A detailed experimental protocol for a large-scale, asymmetric synthesis of the precursor has been reported, which is then followed by a standard acetylation reaction.
Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid
A robust method for the large-scale preparation of enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with trifluoroethyl iodide.[1] This method is advantageous for producing significant quantities of the chiral amino acid. The key steps are outlined below.
Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid [1]
-
Formation of the Ni(II) Complex: A chiral auxiliary is reacted with a glycine Schiff base to form the corresponding Ni(II) complex.
-
Alkylation: The chiral glycine equivalent is alkylated with trifluoroethyl iodide under basic conditions.
-
Disassembly of the Complex: The resulting alkylated Ni(II) complex is disassembled using 6N HCl in dimethoxyethane (DME) to yield (S)-2-amino-4,4,4-trifluorobutanoic acid and recover the chiral auxiliary. This use of DME and a higher concentration of HCl is a modification to improve yield and reduce reaction time compared to traditional methods using methanol.
-
Purification: The product is purified through a series of filtration and washing steps.
Acetylation of (S)-2-Amino-4,4,4-trifluorobutanoic Acid
The final step to obtain this compound is the acetylation of the amino group. This is a standard chemical transformation.
Experimental Protocol: Acetylation
-
Dissolution: (S)-2-amino-4,4,4-trifluorobutanoic acid is dissolved in a suitable solvent, such as a mixture of water and a water-miscible organic solvent.
-
Acylation: Acetic anhydride is added to the solution, often in the presence of a mild base (e.g., sodium bicarbonate) to neutralize the newly formed acetic acid.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Biological Significance and Applications
This compound is primarily utilized as a synthetic intermediate for the creation of more complex and biologically active molecules. The presence of the trifluoromethyl group is a key feature, as it can significantly enhance the pharmacological properties of a drug candidate.
The trifluoromethyl group is known to:
-
Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the half-life of a drug.
-
Enhance Bioavailability: The lipophilicity imparted by the CF₃ group can improve absorption and distribution in the body.
-
Modulate Receptor Binding: The electronic properties of the CF₃ group can influence the binding affinity and selectivity of a molecule for its target protein.
Due to these favorable properties, this compound is a valuable building block for developing enzyme inhibitors and receptor modulators for a range of therapeutic areas, including cancer and neurological diseases.[2]
Role in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various solid tumors and plays a crucial role in cell survival, proliferation, migration, and adhesion. Therefore, FAK is a promising target for cancer therapy. Derivatives of this compound have been used to synthesize potent FAK inhibitors.
The general workflow for the development of such inhibitors is depicted below:
As illustrated, this compound serves as a starting material for the synthesis of complex molecules, such as 1,2,4-triazole derivatives. These derivatives have been shown to exhibit potent antiproliferative activity in cancer cell lines, like HepG2 and Hep3B, and significant FAK inhibitory activity. The inhibition of FAK phosphorylation leads to the downregulation of pro-survival signaling pathways, including PI3K/Akt, STAT3, and JNK, ultimately inducing apoptosis and cell cycle arrest in cancer cells.
Conclusion
This compound is a key synthetic intermediate with considerable potential in drug discovery and development. Its trifluoromethyl group offers a strategic advantage for enhancing the pharmacokinetic and pharmacodynamic properties of new drug candidates. The established synthetic routes provide a reliable supply of this valuable building block for the creation of novel enzyme inhibitors and other bioactive molecules, with promising applications in oncology and other therapeutic areas. Further research into derivatives of this compound is likely to yield new and effective therapeutic agents.
References
A Technical Guide to the Predicted Biological Activity of N-acetyl-4,4,4-trifluoroaminobutyric acid
Disclaimer: As of this writing, a thorough review of scientific literature reveals no specific studies on the biological activity of N-acetyl-4,4,4-trifluoroaminobutyric acid. This guide, therefore, presents a theoretical analysis based on the known biological functions of its constituent chemical moieties: the N-acetyl group, the aminobutyric acid backbone, and the trifluoromethyl group. The predicted activities and experimental protocols are extrapolated from research on structurally related compounds.
Introduction
N-acetyl-4,4,4-trifluoroaminobutyric acid is a synthetic compound that combines the structural features of N-acetylated amino acids, γ-aminobutyric acid (GABA) analogues, and trifluoromethyl-containing molecules. This unique combination suggests several potential biological activities of interest to researchers in neuroscience, pharmacology, and drug development. This document provides an in-depth theoretical exploration of these potential activities, detailed experimental methodologies for their investigation, and visual representations of relevant pathways and workflows.
Structural Analysis and Predicted Biological Activities
The predicted biological profile of N-acetyl-4,4,4-trifluoroaminobutyric acid is derived from the individual contributions of its key structural components.
The N-acetyl Group
N-acetylation is a common biochemical modification that can alter the pharmacological properties of a molecule.[1] The addition of an acetyl group to an amino acid can influence its stability, transport, and interaction with biological targets.[1] For instance, N-acetyl-GABA is a known metabolite of GABA with reported antioxidant and antibacterial properties.[2][3][4]
Potential Implications:
-
Modified Pharmacokinetics: The N-acetyl group may alter the polarity and solubility of the parent aminobutyric acid, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Blood-Brain Barrier Permeability: While GABA itself has limited ability to cross the blood-brain barrier, N-acetylation could modify its transport characteristics.[5]
-
Novel Biological Activities: The N-acetyl moiety might confer novel activities, such as antioxidant or anti-inflammatory effects, independent of GABAergic pathways.
The Aminobutyric Acid Backbone
The 4-aminobutyric acid structure is the core of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[5] GABA exerts its effects by binding to GABA-A and GABA-B receptors, leading to a reduction in neuronal excitability.[5][6] Consequently, GABA analogues are a major class of drugs for treating anxiety, epilepsy, and other neurological disorders.[5]
Potential Implications:
-
GABA Receptor Modulation: The compound may act as an agonist, antagonist, or allosteric modulator at GABA-A or GABA-B receptors.[6] The structure-activity relationships for GABA receptor ligands are complex, and small structural changes can significantly alter binding affinity and efficacy.[7][8]
-
GABA Transporter Inhibition: It could potentially inhibit GABA transporters (GATs), leading to increased synaptic concentrations of GABA.
The 4,4,4-Trifluoromethyl Group
The trifluoromethyl (CF3) group is a widely used substituent in medicinal chemistry due to its unique electronic properties.[9][10] It is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[9][11]
Potential Implications:
-
Enhanced Potency and Stability: The trifluoromethyl group could increase the binding affinity of the molecule for its biological targets and make it more resistant to metabolic degradation.[11]
-
Altered Receptor Selectivity: The presence and position of the CF3 group can influence the selectivity of the compound for different receptor subtypes. However, it is important to note that trifluoromethyl substitution does not always lead to enhanced activity; for example, a trifluoromethyl analogue of the GABA agonist muscimol was found to be inactive.[12][13]
-
Neuroprotective Effects: Fluorinated GABA analogues have been investigated for their effects on GABA uptake and release in nerve terminals, suggesting potential roles in modulating neuronal function.[14][15]
Summary of Predicted Biological Activities
Based on the structural analysis, the potential biological activities of N-acetyl-4,4,4-trifluoroaminobutyric acid are summarized in the table below.
| Potential Biological Activity | Predicted Mechanism of Action | Potential Therapeutic Application |
| GABA-A Receptor Modulation | Direct binding to GABA-A receptors as an agonist, antagonist, or allosteric modulator. | Anxiety, Epilepsy, Insomnia, Sedation |
| GABA-B Receptor Modulation | Direct binding to GABA-B receptors as an agonist or antagonist. | Spasticity, Neuropathic Pain, Addiction |
| GABA Transporter (GAT) Inhibition | Inhibition of GABA reuptake from the synaptic cleft. | Epilepsy, Anxiety Disorders |
| Neuroprotection | Attenuation of excitotoxicity, reduction of oxidative stress. | Ischemic Stroke, Neurodegenerative Diseases |
| Histone Deacetylase (HDAC) Inhibition | Inhibition of HDAC enzymes, leading to altered gene expression. | Cancer, Neurodegenerative Diseases |
| Antioxidant Activity | Scavenging of free radicals. | Conditions associated with oxidative stress |
| Antibacterial Activity | Disruption of bacterial cell processes. | Infectious diseases |
Experimental Protocols
To empirically validate the predicted biological activities of N-acetyl-4,4,4-trifluoroaminobutyric acid, a series of in vitro and in vivo experiments would be required.
GABA Receptor Binding Assay
This assay determines the affinity of the compound for GABA-A and GABA-B receptors.
Objective: To quantify the binding affinity (Ki) of N-acetyl-4,4,4-trifluoroaminobutyric acid to GABA-A and GABA-B receptors.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat brain tissue.[16][17]
-
Radioligand Competition Assay:
-
GABA-A Receptor: Incubate the prepared membranes with a constant concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]flumazenil) and varying concentrations of the test compound.[16][17][18]
-
GABA-B Receptor: Incubate the membranes with a radiolabeled GABA-B receptor ligand (e.g., [3H]GABA in the presence of a GABA-A antagonist or [3H]baclofen) and varying concentrations of the test compound.[17]
-
-
Separation and Quantification: Separate bound from free radioligand by rapid filtration. Quantify the radioactivity of the filters using liquid scintillation counting.[16]
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Neuroprotection Assay
This assay assesses the ability of the compound to protect neurons from various insults.
Objective: To evaluate the neuroprotective effects of N-acetyl-4,4,4-trifluoroaminobutyric acid against excitotoxicity or oxidative stress in primary neuronal cultures.[19][20][21]
Methodology:
-
Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line.[19][20]
-
Treatment: Pre-incubate the cells with varying concentrations of the test compound for a specified period.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic stimulus, such as glutamate (to induce excitotoxicity) or hydrogen peroxide (to induce oxidative stress).
-
Assessment of Cell Viability: Measure cell viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis and Oxidative Stress Markers: Further assess neuroprotection by measuring markers of apoptosis (e.g., caspase-3 activity, TUNEL staining) and oxidative stress (e.g., reactive oxygen species production).[19]
Histone Deacetylase (HDAC) Inhibition Assay
This assay measures the inhibitory activity of the compound on HDAC enzymes.
Objective: To determine if N-acetyl-4,4,4-trifluoroaminobutyric acid inhibits HDAC activity in vitro.
Methodology:
-
Enzyme Source: Use nuclear extracts from cells or purified recombinant HDAC enzymes.[22][23]
-
Fluorometric Assay: Utilize a commercially available HDAC activity assay kit.[23][24] The principle involves the deacetylation of a fluorogenic substrate by HDACs, followed by the addition of a developer that releases a fluorescent molecule.[23][24]
-
Measurement: Incubate the HDAC enzyme with the substrate in the presence of varying concentrations of the test compound. Measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.
Visualizations
Potential Signaling Pathway: GABA-A Receptor Modulation
References
- 1. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]
- 5. GABA - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synthesis and Evaluation of Fluoro-, Trifluoromethyl-, and Iodomuscimols as GABA Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of new fluorinated analogues of GABA, pregabalin bioisosters, on the ambient level and exocytotic release of [3H]GABA from rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. preprints.org [preprints.org]
- 22. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring Histone Deacetylase Inhibition in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Enzymatic Targets for 2-Acetamido-4,4,4-trifluorobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamido-4,4,4-trifluorobutanoic acid is a synthetic, fluorinated amino acid analogue. Its structural similarity to the natural amino acid L-leucine suggests its potential to interact with and modulate the activity of enzymes involved in leucine metabolism. The incorporation of a trifluoromethyl group often enhances the metabolic stability and inhibitory potency of bioactive molecules. This technical guide explores the potential enzymatic targets of this compound, drawing upon indirect evidence from studies on similar fluorinated amino acid analogues. While direct experimental data on the specific inhibitory effects of this compound are not currently available in the public domain, this document provides a focused overview of the most probable targets and outlines the experimental protocols that could be employed for their validation.
Introduction: The Rationale for Targeting Leucine-Metabolizing Enzymes
This compound is recognized as a bioisostere of L-leucine. This structural mimicry is the primary basis for hypothesizing its potential enzymatic targets. Enzymes that recognize and bind L-leucine as a substrate or an allosteric regulator are therefore the most likely candidates for interaction with this fluorinated analogue. The presence of the electron-withdrawing trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially leading to tight binding or mechanism-based inhibition of target enzymes.
Potential Enzymatic Targets
Based on the function of analogous compounds and the metabolic pathways involving leucine, the following enzymes are proposed as high-priority potential targets for this compound.
α-Isopropylmalate Synthase (IPMS)
Function: α-Isopropylmalate synthase (EC 2.3.3.13) catalyzes the first committed step in the biosynthesis of L-leucine.[1][2] This enzyme facilitates the condensation of acetyl-CoA and α-ketoisovalerate to form α-isopropylmalate.
Rationale for Targeting: As the initial enzyme in the leucine biosynthetic pathway, IPMS is a critical control point. A known leucine analogue, 4-azaleucine, has been demonstrated to inhibit α-isopropylmalate synthase.[3] Given that this compound is also a leucine analogue, it is highly probable that it could act as a feedback inhibitor of this enzyme.
Leucine Aminopeptidase (LAP)
Function: Leucine aminopeptidases (EC 3.4.11.1) are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[4]
Rationale for Targeting: These enzymes exhibit a preference for N-terminal leucine residues. Fluorinated and other modified amino acid analogues have been explored as inhibitors of aminopeptidases. The acetamido group and the trifluorobutyl side chain of the target compound could potentially interact with the active site of leucine aminopeptidase, leading to competitive inhibition.
Branched-Chain Amino Acid Aminotransferase (BCAT)
Function: Branched-chain amino acid aminotransferases (EC 2.6.1.42) catalyze the reversible transamination of branched-chain amino acids (leucine, isoleucine, and valine) to their corresponding α-keto acids.[5][6]
Rationale for Targeting: This is a crucial step in both the biosynthesis and catabolism of leucine. As a leucine analogue, this compound could act as a competitive substrate or an inhibitor of BCAT, thereby disrupting the normal metabolism of branched-chain amino acids.
Quantitative Data (Hypothetical)
As of the latest literature review, no specific quantitative data (e.g., IC50, Ki) for the inhibition of any enzyme by this compound has been published. The following table is presented as a template for how such data would be structured once it becomes available through experimental investigation.
| Enzyme Target | Inhibitor | Inhibition Type | IC50 (µM) | Ki (µM) | Assay Conditions | Reference |
| α-Isopropylmalate Synthase | This compound | TBD | TBD | TBD | TBD | TBD |
| Leucine Aminopeptidase | This compound | TBD | TBD | TBD | TBD | TBD |
| Branched-Chain Amino Acid Aminotransferase | This compound | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the inhibitory potential of this compound against the proposed enzymatic targets.
α-Isopropylmalate Synthase (IPMS) Inhibition Assay
This protocol is adapted from kinetic assays used for bacterial α-isopropylmalate synthase.
Objective: To determine the inhibitory effect of this compound on the activity of α-isopropylmalate synthase.
Materials:
-
Purified α-isopropylmalate synthase
-
Acetyl-CoA
-
α-Ketoisovalerate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 7.5)
-
This compound (test compound)
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, α-ketoisovalerate, and DTNB.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in an appropriate solvent, e.g., DMSO, with a final solvent concentration kept constant across all assays) to the reaction mixture. A control with solvent only should be included.
-
Enzyme Addition: Add purified α-isopropylmalate synthase to the mixture and incubate for a predetermined time at a specific temperature (e.g., 37°C) to allow for potential binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding acetyl-CoA.
-
Measurement: Monitor the increase in absorbance at 412 nm in real-time. The release of Coenzyme A (CoA) from the reaction of acetyl-CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which absorbs at this wavelength.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Leucine Aminopeptidase (LAP) Inhibition Assay
This protocol utilizes a chromogenic substrate for continuous monitoring of enzyme activity.
Objective: To assess the inhibitory activity of this compound against leucine aminopeptidase.
Materials:
-
Purified leucine aminopeptidase
-
L-Leucine-p-nitroanilide (substrate)
-
Tris-HCl buffer (pH 8.0) containing a divalent cation (e.g., MnCl2 or MgCl2)
-
This compound (test compound)
-
Microplate reader or spectrophotometer
Procedure:
-
Assay Buffer Preparation: Prepare the Tris-HCl buffer with the required divalent cation.
-
Reaction Setup: In a microplate, add the assay buffer, substrate (L-leucine-p-nitroanilide), and varying concentrations of this compound.
-
Reaction Initiation: Add purified leucine aminopeptidase to each well to start the reaction.
-
Measurement: Monitor the increase in absorbance at 405 nm over time. The hydrolysis of L-leucine-p-nitroanilide by the enzyme releases p-nitroaniline, which has a characteristic absorbance at this wavelength.
-
Data Analysis: Determine the initial reaction rates. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibition Assay
This is a coupled enzyme assay to determine BCAT activity.
Objective: To evaluate the inhibitory potential of this compound on branched-chain amino acid aminotransferase.
Materials:
-
Purified branched-chain amino acid aminotransferase
-
L-Leucine
-
α-Ketoglutarate
-
Glutamate dehydrogenase (GDH) as the coupling enzyme
-
NADH
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (pH 8.5)
-
This compound (test compound)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, L-leucine, α-ketoglutarate, NADH, PLP, and glutamate dehydrogenase.
-
Inhibitor Incubation: Add different concentrations of this compound to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding purified BCAT.
-
Measurement: Monitor the decrease in absorbance at 340 nm. The glutamate produced by the BCAT reaction is converted back to α-ketoglutarate by GDH, a reaction that oxidizes NADH to NAD+.
-
Data Analysis: Calculate the rate of NADH consumption from the change in absorbance. Determine the percent inhibition and IC50 value for the test compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical relationships in the proposed targeting strategy and the workflow for inhibitor validation.
Conclusion
While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest that it is a promising candidate for the inhibition of enzymes involved in leucine metabolism. α-Isopropylmalate synthase, leucine aminopeptidase, and branched-chain amino acid aminotransferase represent the most probable enzymatic targets. The experimental protocols detailed in this guide provide a clear path for the validation of these potential interactions and the determination of key quantitative parameters such as IC50 and Ki values. Further research in this area is warranted to fully elucidate the biochemical activity of this compound and its potential applications in drug discovery and development.
References
- 1. 2-isopropylmalate synthase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Conformational Landscape of 2-Acetamido-4,4,4-trifluorobutanoic Acid: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into amino acid scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. This technical guide provides an in-depth conformational analysis of 2-Acetamido-4,4,4-trifluorobutanoic acid, a molecule of significant interest in drug design. While direct experimental or computational studies on this specific molecule are not extensively available in public literature, this guide constructs a robust analysis based on established principles and data from analogous molecular fragments. We delve into the stereoelectronic effects of the trifluoromethyl group, the conformational preferences of the N-acetyl moiety, and the rotational dynamics of the butanoic acid backbone. This document outlines detailed experimental and computational protocols for researchers seeking to perform similar analyses and presents key data in structured tables for comparative evaluation. Visualizations of experimental and computational workflows are provided to facilitate a clear understanding of the methodologies.
Introduction: The Role of Fluorine in Modulating Molecular Conformation
The strategic introduction of fluorine into drug candidates can significantly alter their metabolic stability, binding affinity, and bioavailability.[1] These effects are often rooted in the profound influence of fluorine on molecular conformation. In the case of this compound, the interplay between the bulky and highly electronegative trifluoromethyl (CF₃) group and the N-acetyl group dictates the three-dimensional arrangement of the molecule, which in turn governs its interaction with biological targets. Understanding the conformational landscape of this molecule is therefore critical for rational drug design and development.
Key Structural Features and Conformational Degrees of Freedom
The primary degrees of conformational freedom in this compound are the rotations around the Cα-Cβ and Cβ-Cγ single bonds of the butanoic acid backbone, as well as the rotation of the N-acetyl group. The key dihedral angles to consider are:
-
τ₁ (N-Cα-Cβ-Cγ): Defines the relative orientation of the acetamido and the trifluoroethyl groups.
-
τ₂ (Cα-Cβ-Cγ-CF₃): Describes the rotation of the trifluoromethyl group.
-
ω (Cα-C(O)-N-H): The amide bond of the N-acetyl group, which can exist in cis or trans conformations.
The conformational preferences around these bonds are influenced by a combination of steric hindrance, electrostatic interactions, and hyperconjugative effects.
Conformational Analysis of Molecular Fragments
The Trifluoroethyl Side Chain: The Gauche Effect
The presence of a trifluoromethyl group significantly influences the conformational preferences of the alkyl chain. A key phenomenon is the gauche effect , where a conformation with a gauche relationship (dihedral angle of approximately 60°) between electronegative substituents is often more stable than the anti conformation.[2] This is attributed to stabilizing hyperconjugative interactions. For the Cα-Cβ bond in our target molecule, this suggests that rotamers where the Cα-N bond is gauche to the Cβ-Cγ bond may be significantly populated.
The N-Acetyl Group: Amide Bond Isomerization
The N-acetyl group introduces an amide bond, which can exist as cis or trans isomers. The trans conformation is generally more stable for N-alkylacetamides.[3] However, the energy barrier for rotation is significant, and the population of the cis isomer can be influenced by the solvent and surrounding chemical environment.[4] NMR spectroscopy is a powerful tool for studying this isomerization, as the chemical shifts of the amide proton and adjacent carbons are sensitive to the cis/trans state.[4]
Quantitative Conformational Data
Due to the absence of direct experimental data for this compound, the following tables summarize expected values based on studies of analogous compounds.
Table 1: Predicted Rotational Barriers and Dihedral Angles for Key Bonds
| Bond | Dihedral Angle | Predicted Stable Conformations (Dihedral Angle) | Estimated Rotational Barrier (kcal/mol) |
| Cα-Cβ | τ₁ (N-Cα-Cβ-Cγ) | Gauche (~60°), Anti (~180°) | 3 - 5 |
| Cβ-Cγ | τ₂ (Cα-Cβ-Cγ-CF₃) | Staggered conformations favored | ~3 |
| Amide C-N | ω (Cα-C(O)-N-H) | trans (~180°) favored | ~20 |
Note: These values are estimations based on data from related fluorinated alkanes and N-acetylated amino acids and should be confirmed by specific experimental or computational studies.
Table 2: Expected ³J(H,H) Coupling Constants for Cα-Cβ Rotamers
| Rotamer | Dihedral Angle (H-Cα-Cβ-H) | Expected ³J(H,H) (Hz) |
| Gauche | ~60° | 2 - 5 |
| Anti | ~180° | 10 - 16 |
Note: These values are based on the Karplus equation and can be influenced by the electronegativity of nearby substituents.[5][6]
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary experimental technique for determining the conformation of small molecules in solution.
Protocol for ¹H and ¹⁹F NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of approximately 10-20 mM.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts and multiplicities of all protons.
-
Measure the vicinal ³J(Hα, Hβ) coupling constants from the high-resolution spectrum. These values can be used in the Karplus equation to estimate the populations of the gauche and anti rotamers around the Cα-Cβ bond.[5]
-
Perform temperature-dependent NMR studies to investigate changes in conformational equilibria.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the CF₃ group can provide information about its electronic environment.
-
Measure ³J(H,F) and ⁴J(H,F) coupling constants, which can also provide conformational insights.
-
-
2D NMR Spectroscopy:
-
Acquire COSY and TOCSY spectra to confirm proton spin systems.
-
Acquire NOESY or ROESY spectra to identify through-space interactions between protons, which can provide crucial distance restraints for determining the three-dimensional structure.
-
Computational Chemistry: Density Functional Theory (DFT)
DFT calculations are a powerful tool for exploring the conformational landscape of a molecule and complementing experimental data.
Protocol for DFT-based Conformational Analysis:
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done by rotating the key dihedral angles (τ₁, τ₂, ω).
-
Geometry Optimization and Frequency Calculation:
-
For each identified conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).[7]
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).[8]
-
-
Rotational Energy Profile:
-
Perform a relaxed scan of the potential energy surface by systematically varying the key dihedral angles (e.g., τ₁) while optimizing the rest of the geometry at each step. This will provide the rotational energy barrier between conformers.[2]
-
-
NMR Parameter Calculation:
-
Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data to validate the computational model.
-
Visualizing Workflows and Relationships
Clear visualization of experimental and computational workflows is essential for understanding and replicating scientific studies. The following diagrams are generated using the Graphviz DOT language.
Caption: Workflow for the integrated conformational analysis of this compound.
Caption: Logical relationship from molecular structure to biological activity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the conformational analysis of this compound. Based on the analysis of its constituent fragments, it is predicted that the molecule will exhibit a preference for staggered conformations, with the potential for a significant population of gauche rotamers due to the influence of the trifluoromethyl group. The N-acetyl group is expected to predominantly adopt a trans conformation.
For drug development professionals, a thorough understanding of these conformational preferences is paramount. The methodologies and predictive data presented herein serve as a valuable starting point for further experimental and computational investigations. Future studies should focus on the synthesis and detailed NMR analysis of this specific molecule to validate the predictions made in this guide. Such studies will provide crucial insights for the rational design of next-generation therapeutics incorporating this and similar fluorinated amino acid scaffolds.
References
- 1. Documentation | Graphviz [markhnsn.gitlab.io]
- 2. scanning potential energy surfaces [cup.uni-muenchen.de]
- 3. medium.com [medium.com]
- 4. Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Karplus equation - Wikipedia [en.wikipedia.org]
- 7. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Theoretical and Experimental Guide to the Physicochemical Properties of 2-Acetamido-4,4,4-trifluorobutanoic acid
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determine the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) for 2-Acetamido-4,4,4-trifluorobutanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed methodologies and estimations of these critical physicochemical parameters.
Executive Summary
This compound is a derivative of interest in pharmaceutical research, potentially serving as a bioisostere for natural amino acids like leucine. The incorporation of a trifluoromethyl group can significantly alter the metabolic stability, bioavailability, and binding affinity of parent molecules. Understanding the pKa and logP is fundamental to predicting the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This guide presents estimated pKa and logP values based on structurally related analogs and outlines the standard theoretical and experimental protocols for their determination.
Theoretical Physicochemical Properties
The key structural features influencing the pKa and logP are the carboxylic acid, the N-acetyl group, and the electron-withdrawing trifluoromethyl group at the γ-position.
-
pKa Estimation: The primary acidic center is the carboxylic acid proton. The presence of the highly electronegative CF₃ group will exert an electron-withdrawing inductive effect, which is expected to stabilize the carboxylate anion and thus increase the acidity (lower the pKa) compared to a non-fluorinated analog. The pKa of 4,4,4-trifluorobutanoic acid is 4.16[1], while the pKa of N-acetylglycine (which lacks the trifluoromethyl group but has the acetamido moiety) is approximately 3.7.[2][3][4][5] The acetamido group itself is weakly electron-withdrawing. Combining these effects, the pKa of the target molecule is estimated to be slightly lower than that of N-acetylglycine, likely in the range of 3.4 - 3.6 .
-
logP Estimation: The logP value indicates the lipophilicity of a compound. The trifluoromethyl group generally increases lipophilicity. However, the presence of the polar carboxylic acid and the acetamido group, both of which can participate in hydrogen bonding, contributes to hydrophilicity. The calculated XLogP3 for the parent amino acid, 2-amino-4,4,4-trifluorobutanoic acid, is -1.9. Acetylation of the amino group to an amide typically increases lipophilicity slightly by removing a formal charge. For comparison, the calculated logP for N-acetylglycine is -1.2.[6] Given these factors, the logP for this compound is estimated to be in the range of -1.0 to -0.5 .
Data Presentation: pKa and logP of Target Compound and Analogs
| Compound | Structure | Property | Value | Source/Method |
| This compound | CF₃CH₂CH(NHCOCH₃)COOH | pKa (Estimated) | 3.4 - 3.6 | Estimation from Analogs |
| logP (Estimated) | -1.0 to -0.5 | Estimation from Analogs | ||
| 4,4,4-Trifluorobutanoic acid | CF₃CH₂CH₂COOH | pKa | 4.16 | Experimental[1] |
| N-Acetylglycine | CH₃CONHCH₂COOH | pKa | ~3.7 | Experimental[2][3][4][5] |
| N-Acetylglycine | CH₃CONHCH₂COOH | logP | -1.2 | Calculated (XLogP3)[6] |
| (2S)-2-amino-4,4,4-trifluorobutanoic acid | CF₃CH₂CH(NH₂)COOH | logP | -1.9 | Calculated (XLogP3) |
Methodologies for Physicochemical Property Determination
Theoretical Calculation Workflow
Theoretical prediction of pKa and logP is a cornerstone of modern drug discovery, enabling high-throughput screening of virtual compounds. The general workflow involves structure input, selection of a calculation model, and analysis of the output.
-
pKa Calculation: These methods often rely on Hammett-type equations that correlate the electronic properties of substituents to the acidity of a functional group. More advanced methods include quantum mechanical calculations (e.g., Density Functional Theory) that compute the energy difference between the protonated and deprotonated states, or machine learning models trained on large datasets of experimental pKa values.
-
logP Calculation: LogP prediction algorithms are typically fragment-based or atom-based. Fragment-based methods, like XLogP3, sum the contributions of predefined molecular fragments to the overall lipophilicity. Atom-based methods assign lipophilicity contributions to individual atoms based on their environment. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict logP from various molecular descriptors.
Experimental Protocols
Experimental determination remains the gold standard for accurate pKa and logP values.
Potentiometric titration is a highly precise technique for measuring pKa. It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally.
Materials and Equipment:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Reaction vessel (beaker)
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized, degassed water
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[7][8]
-
Sample Preparation: Accurately weigh and dissolve the compound in degassed, deionized water to a known concentration (e.g., 1-5 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[7][8]
-
Initial Acidification: Place the sample solution in the reaction vessel with a magnetic stirrer. If necessary, add a small amount of 0.1 M HCl to lower the initial pH to ~2.0 to ensure the carboxylic acid is fully protonated.[7][8]
-
Titration: Begin stirring the solution and immerse the pH electrode. Add the standardized 0.1 M NaOH solution in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the curve (the inflection point). For higher accuracy, the first derivative of the curve (ΔpH/ΔV) can be plotted against the volume to precisely locate the equivalence point.
The shake-flask method is the traditional and most reliable method for logP determination, directly measuring the partitioning of a compound between n-octanol and water.
Materials and Equipment:
-
n-Octanol (HPLC grade)
-
Phosphate buffer (e.g., pH 7.4)
-
Separatory funnels or vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Mix n-octanol and the aqueous buffer in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use.[9][10]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[9]
-
Partitioning: In a vial, add a precise volume of the pre-saturated aqueous buffer and a precise volume of the pre-saturated n-octanol (e.g., 5 mL of each). Add a small aliquot of the compound's stock solution. The final concentration should be low enough to avoid solubility issues and detector saturation.
-
Equilibration: Cap the vial and shake it for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[11]
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the n-octanol and aqueous layers.[10]
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_oct / C_aq. The logP is the base-10 logarithm of this value: logP = log₁₀(P).
Experimental Workflow and Decision Logic
The determination of physicochemical properties follows a logical progression from theoretical estimation to experimental validation.
This guide provides a robust framework for understanding and determining the pKa and logP of this compound. While in silico methods offer rapid and valuable estimations for initial screening, experimental validation through established protocols is crucial for obtaining accurate data essential for advanced stages of drug development.
References
- 1. chembk.com [chembk.com]
- 2. Human Metabolome Database: Showing metabocard for Acetylglycine (HMDB0000532) [hmdb.ca]
- 3. Aceturic acid - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. N-Acetylglycine | 543-24-8 [chemicalbook.com]
- 6. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
The Fluorinated Frontier: A Technical Guide to the Discovery and History of Trifluoromethylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of trifluoromethyl (CF3) groups into amino acids has emerged as a powerful tool in medicinal chemistry and protein engineering. This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies for creating trifluoromethylated amino acids. It details the key scientific milestones, from early investigations into trifluoromethyl compounds to the development of sophisticated asymmetric and photocatalytic syntheses. This document serves as an in-depth resource, offering detailed experimental protocols for key reactions, quantitative comparisons of synthetic methods, and an exploration of the impact of these unique building blocks on protein structure and function, including their emerging role in modulating cellular signaling pathways.
A Historical Perspective: From Curiosity to Core Building Block
The journey of trifluoromethylated amino acids is deeply rooted in the broader history of organofluorine chemistry. Early explorations into the biological effects of trifluoromethyl-containing compounds date back to 1927 with the work of F. Lehmann.[1] However, the specific application to amino acids came much later. A pivotal moment in this field was the first synthesis of imines derived from alkyl 3,3,3-trifluoropyruvates in 1986 by the research groups of Kukhar and Kolomiets.[2] These imines served as crucial precursors for the synthesis of α-trifluoromethyl-α-amino acids, opening the door for their systematic investigation.
The development of novel trifluoromethylating reagents has been a major catalyst for progress in this area. Key reagents that have enabled the efficient synthesis of trifluoromethylated amino acids include:
-
Ruppert-Prakash Reagent (TMSCF3): A nucleophilic trifluoromethylating agent.
-
Togni Reagents: Electrophilic trifluoromethylating agents.
-
Umemoto Reagents: Electrophilic trifluoromethylating agents.[3][4]
-
Langlois Reagent (Sodium Triflinate): A radical trifluoromethyl source.
These reagents, coupled with advancements in synthetic methodologies, have transformed trifluoromethylated amino acids from chemical curiosities into readily accessible tools for drug discovery and protein design.
Synthetic Methodologies: A Chemist's Toolkit
The synthesis of trifluoromethylated amino acids has evolved significantly, with modern methods offering high levels of stereocontrol and functional group tolerance. This section details the core synthetic strategies and provides specific experimental protocols for their implementation.
Asymmetric Synthesis: Mastering Chirality
The biological activity of amino acids is intrinsically linked to their stereochemistry. Consequently, the development of asymmetric methods for the synthesis of enantiomerically pure trifluoromethylated amino acids has been a major focus of research.
The Strecker reaction, a classic method for amino acid synthesis, has been successfully adapted for the preparation of α-trifluoromethylated amino acids. This three-component reaction involves an amine, a cyanide source, and a trifluoromethyl-containing ketone or imine.[5][6][7] Asymmetric variants often employ chiral auxiliaries or catalysts to control the stereochemical outcome.
Detailed Experimental Protocol: Asymmetric Strecker Synthesis of an α-Trifluoromethylated Amino Nitrile
-
Materials: Trifluoromethyl ketimine (1.0 eq), chiral catalyst (e.g., a thiourea-based catalyst, 0.05 eq), trimethylsilyl cyanide (TMSCN, 1.5 eq), and an anhydrous, aprotic solvent (e.g., toluene).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the trifluoromethyl ketimine and the chiral catalyst.
-
Dissolve the solids in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add TMSCN dropwise to the stirred solution.
-
Allow the reaction to stir for the specified time (e.g., 24 hours), monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α-trifluoromethylated amino nitrile.
-
-
Hydrolysis: The resulting amino nitrile can be hydrolyzed to the corresponding carboxylic acid using strong acidic or basic conditions to yield the final trifluoromethylated amino acid.
The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, has been adapted for the synthesis of β-trifluoromethyl-β-amino acids.[8][9][10][11][12] This method often utilizes pre-formed trifluoromethylated imines as electrophiles.
Detailed Experimental Protocol: Diastereoselective Reformatsky-Type Reaction
-
Materials: Chiral N-sulfinyl-α-trifluoromethyl imine (1.0 eq), ethyl bromoacetate (2.0 eq), activated zinc powder (2.5 eq), and an anhydrous etheral solvent (e.g., tetrahydrofuran, THF).
-
Procedure:
-
Activate the zinc powder by washing with dilute HCl, water, ethanol, and diethyl ether, followed by drying under vacuum.
-
To a flame-dried flask containing the activated zinc under an inert atmosphere, add the anhydrous THF.
-
Add the ethyl bromoacetate to the zinc suspension and stir until the formation of the Reformatsky reagent is observed (typically indicated by a color change).
-
Cool the reaction mixture to 0 °C.
-
Add a solution of the chiral N-sulfinyl-α-trifluoromethyl imine in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for the specified time (e.g., 2-4 hours), monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the β-trifluoromethyl-β-amino ester.
-
A powerful method for the asymmetric synthesis of a variety of α-amino acids, including trifluoromethylated analogs, involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine.[2][3][4][8][13] This approach allows for the diastereoselective alkylation of the glycine anion equivalent.
Detailed Experimental Protocol: Asymmetric Synthesis via a Chiral Ni(II) Complex
-
Materials: Chiral Ni(II) complex of a glycine Schiff base (1.0 eq), a trifluoromethyl-containing alkyl halide (e.g., 3,3,3-trifluoropropyl iodide, 1.5 eq), a strong base (e.g., potassium hydroxide, 2.0 eq), and a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).
-
Procedure:
-
Suspend the chiral Ni(II) complex in DMF in a flask under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., -40 °C).
-
Add the powdered strong base to the mixture and stir for a short period (e.g., 15 minutes).
-
Add the trifluoromethyl-containing alkyl halide dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for the specified time (e.g., 12-24 hours).
-
Quench the reaction by adding acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of methanol and water and add hydrochloric acid to hydrolyze the complex.
-
Extract the aqueous layer with an organic solvent to remove the chiral auxiliary.
-
The aqueous layer containing the crude amino acid can then be further purified, for example, by ion-exchange chromatography.
-
Photocatalytic Synthesis: Harnessing the Power of Light
Visible-light photocatalysis has recently emerged as a mild and efficient method for the synthesis of trifluoromethylated amino acids.[1][4][6][14][15] These reactions often proceed via radical intermediates, enabling the formation of C-C and C-CF3 bonds under gentle conditions.
Detailed Experimental Protocol: Photocatalytic Trifluoromethylation of a Glycine Derivative
-
Materials: N-Aryl glycine ester (1.0 eq), an alkene (1.5 eq), a trifluoromethyl source (e.g., trifluoromethyl thianthrenium triflate, 1.2 eq), a photocatalyst (e.g., Eosin Y, 2 mol%), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
In a reaction vial, combine the N-aryl glycine ester, the alkene, the trifluoromethyl source, and the photocatalyst.
-
Add the solvent and degas the mixture, for example, by sparging with argon for 15 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the trifluoromethylated amino acid derivative.
-
Quantitative Comparison of Synthetic Methods
The choice of synthetic method depends on factors such as the desired stereochemistry, the nature of the starting materials, and the required scale of the synthesis. The following table provides a comparative summary of the key methods.
| Method | Key Reagents/Catalysts | Typical Yields (%) | Typical Enantioselectivity (ee %) | Advantages | Disadvantages |
| Asymmetric Strecker Reaction | Chiral thiourea or phosphoric acid catalysts, TMSCN | 60-95 | 80-99 | High enantioselectivity, broad substrate scope. | Use of toxic cyanide source. |
| Reformatsky-Type Reaction | Activated Zinc, chiral sulfinyl imines | 50-90 | >90 (diastereoselectivity) | Good for β-amino acids, high diastereoselectivity. | Stoichiometric use of metal, sometimes requires harsh conditions. |
| Chiral Ni(II) Complex | Chiral Ni(II) Schiff base complex, strong base | 70-95 | >95 | Excellent enantioselectivity, scalable. | Multi-step synthesis of the complex, stoichiometric chiral auxiliary. |
| Photocatalytic Synthesis | Photocatalyst (e.g., Eosin Y, Ru/Ir complexes), CF3 source | 50-90 | N/A (for racemic) or catalyst-dependent | Mild reaction conditions, high functional group tolerance. | Can be challenging to achieve high enantioselectivity. |
Impact on Protein Structure and Function
The unique properties of the trifluoromethyl group—its high electronegativity, lipophilicity, and steric bulk—impart significant changes to the physicochemical properties of amino acids and, by extension, the proteins into which they are incorporated.
-
Enhanced Stability: The strong C-F bond and the hydrophobicity of the CF3 group can increase the metabolic stability of peptides and enhance the thermal stability of proteins.
-
Conformational Control: The steric bulk and electronic nature of the trifluoromethyl group can influence the local conformation of the peptide backbone, promoting or disrupting secondary structures like α-helices and β-sheets.
-
Modulation of Interactions: The altered electronic properties and hydrophobicity can modulate protein-protein and protein-ligand interactions.
-
19F NMR Probe: The presence of the fluorine atoms provides a sensitive NMR handle for studying protein structure, dynamics, and interactions without interference from other biological signals.
Role in Modulating Signaling Pathways
The incorporation of trifluoromethylated amino acids into proteins that are key players in cellular signaling is an emerging area of research with significant potential for drug discovery.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and their function is intricately linked to their conformational dynamics. The introduction of trifluoromethylated amino acids, particularly trifluoromethylphenylalanine, into GPCRs can serve two main purposes:
-
As a 19F NMR Probe: To study ligand-induced conformational changes and the dynamics of receptor activation.[5][13][16][17][18][19][20]
-
To Modulate Receptor Function: The altered steric and electronic properties of the amino acid side chain can influence ligand binding, receptor activation, and G-protein coupling.
Kinase Signaling
Kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Trifluoromethylated amino acids are being explored in the context of kinase signaling in two primary ways:
-
In Kinase Inhibitors: Many small-molecule kinase inhibitors incorporate trifluoromethyl groups to enhance binding affinity, selectivity, and metabolic stability.[12][21][22][23][24][25][26][27]
-
Directly in the Kinase: The incorporation of trifluoromethylated amino acids into the kinase itself can be used to probe the enzyme's structure-function relationship and allosteric regulation.
Ion Channels
Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes, playing a fundamental role in nerve impulses and muscle contraction. The introduction of trifluoromethylated amino acids can be used to:
-
Probe Channel Gating: The altered properties of the amino acid can be used to investigate the conformational changes that underlie channel opening and closing.
-
Modify Channel Selectivity: The electronic environment of the pore can be altered, potentially influencing which ions are able to pass through.[28][29][30][31][32]
Experimental Workflows and Logical Relationships
The synthesis and application of trifluoromethylated amino acids involve a series of logical steps, from the initial choice of synthetic route to the final biological evaluation.
Conclusion and Future Outlook
The field of trifluoromethylated amino acids has matured significantly since its inception, driven by innovations in synthetic chemistry. These unique building blocks have proven to be invaluable tools for enhancing the properties of peptides and proteins, offering improved stability, conformational control, and novel avenues for probing biological systems. The continued development of more efficient and selective synthetic methods, coupled with a deeper understanding of their impact on protein structure and function, will undoubtedly lead to new breakthroughs in drug discovery and biotechnology. The exploration of their role in modulating complex signaling pathways is a particularly exciting frontier, with the potential to unlock new therapeutic strategies for a wide range of diseases.
References
- 1. Alkyl-Trifluoromethylation of Glycine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPCR large-amplitude dynamics by 19F-NMR of aprepitant bound to the neurokinin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refubium - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [refubium.fu-berlin.de]
- 9. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 13. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 14. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 15. Photoinduced C(sp3)-H Functionalization of Glycine Derivatives: Preparation of Unnatural α-Amino Acids and Late-Stage Modification of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 17. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Conformational flexibility and structural dynamics in GPCR-mediated G protein activation: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Conformational Dynamics of Heterotrimeric G Proteins During GPCR-Mediated Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein and lipid kinase inhibitors as targeted anticancer agents of the Ras/Raf/MEK and PI3K/PKB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. stackoverflow.com [stackoverflow.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. Probing Ion Channel Structure and Function Using Light-Sensitive Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthetic proteins help solve structure of the fluoride ion channel - UChicago Medicine [uchicagomedicine.org]
- 30. The fluoride permeation pathway and anion recognition in Fluc family fluoride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. courses.washington.edu [courses.washington.edu]
Methodological & Application
2-Acetamido-4,4,4-trifluorobutanoic Acid: A Novel Building Block for Enhanced Peptide Stability and Bioactivity
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance the therapeutic properties of peptides. Among these, fluorinated amino acids have garnered significant attention due to their unique ability to modulate peptide conformation, improve metabolic stability, and increase binding affinity. This document details the application of 2-acetamido-4,4,4-trifluorobutanoic acid as a specialized building block in peptide synthesis. The trifluoromethyl group offers a bioisosteric replacement for the isobutyl side chain of leucine, while the N-terminal acetyl cap provides resistance to enzymatic degradation by aminopeptidases.[1][2] This combination makes it an attractive candidate for the development of robust and potent peptide therapeutics.
Synthesis of the Building Block: (S)-2-Acetamido-4,4,4-trifluorobutanoic Acid
The synthesis of the target building block can be achieved in a two-step process starting from the corresponding amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid. A scalable, asymmetric synthesis for this starting material has been reported. The subsequent N-acetylation can be performed using standard procedures.
Protocol 1: Synthesis of (S)-2-Acetamido-4,4,4-trifluorobutanoic Acid
-
Starting Material: (S)-2-Amino-4,4,4-trifluorobutanoic acid.
-
Acetylation:
-
Dissolve (S)-2-amino-4,4,4-trifluorobutanoic acid in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like dioxane or acetone).
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise while maintaining the temperature at 0-5 °C.
-
Simultaneously, add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to maintain a slightly alkaline pH.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (S)-2-acetamido-4,4,4-trifluorobutanoic acid.
-
Table 1: Representative Reagents and Conditions for N-Acetylation
| Reagent | Base | Solvent | Temperature | Typical Reaction Time |
| Acetic Anhydride | Sodium Bicarbonate | Water/Dioxane | 0 °C to RT | 2-4 hours |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | 1-3 hours |
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is ideally suited for incorporation at the N-terminus of a peptide sequence during solid-phase peptide synthesis (SPPS). The acetyl group acts as a terminal cap, and therefore, no further elongation of the peptide chain is possible from this position.
Protocol 2: N-Terminal Incorporation of this compound
This protocol assumes a standard Fmoc-based SPPS workflow.
-
Resin Preparation: Start with a resin-bound peptide chain with the N-terminal Fmoc group removed.
-
Activation and Coupling:
-
Dissolve this compound (2-4 equivalents relative to resin loading) in a suitable solvent (e.g., DMF or NMP).
-
Add a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) and an amine base (e.g., DIPEA or collidine).
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Table 2: Representative Coupling Conditions for SPPS
| Coupling Agent | Base | Solvent | Coupling Time |
| HBTU/HOBt | DIPEA | DMF | 1-2 hours |
| HATU | Collidine | NMP | 1-2 hours |
| DIC/Oxyma | DIPEA | DMF | 2-4 hours |
On-Resin N-Terminal Acetylation
An alternative to synthesizing the acetylated building block separately is to first couple the unprotected (but side-chain protected if necessary) 2-amino-4,4,4-trifluorobutanoic acid to the peptide and then perform the acetylation on the resin-bound peptide.
Protocol 3: On-Resin N-Terminal Acetylation
-
Final Coupling: Couple Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid to the resin-bound peptide.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group using a solution of piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Acetylation:
-
Prepare a solution of acetic anhydride (e.g., 10-20% in DMF) with a base like DIPEA.
-
Add the acetylation solution to the resin and agitate for 30-60 minutes.
-
-
Washing: Wash the resin with DMF, DCM, and methanol.
-
Cleavage, Deprotection, and Purification: Proceed as described in Protocol 2.
Characterization of Peptides
Mass Spectrometry: The incorporation of this compound will result in a specific mass shift in the final peptide, which can be readily identified by mass spectrometry. The expected mass increase corresponds to the molecular weight of the acetylated amino acid residue.
NMR Spectroscopy: 1H and 19F NMR spectroscopy are powerful tools for characterizing peptides containing this building block. The trifluoromethyl group provides a unique and sensitive probe in 19F NMR, which can be used to study peptide conformation and interactions. The acetyl group will give a characteristic singlet in the 1H NMR spectrum.
Biological Rationale and Potential Applications
The incorporation of this compound at the N-terminus of a peptide can confer several advantageous properties:
-
Increased Proteolytic Stability: The N-terminal acetyl group blocks degradation by exopeptidases, potentially increasing the in vivo half-life of the peptide.[2]
-
Enhanced Hydrophobicity: The trifluoromethyl group increases the lipophilicity of the peptide, which can influence its pharmacokinetic profile and ability to cross cell membranes.
-
Modulation of Bioactivity: As a bioisostere of leucine, the 4,4,4-trifluorobutyl side chain can mimic the interactions of leucine with biological targets while potentially offering improved binding affinity due to the electronic properties of the fluorine atoms.
-
Conformational Control: The steric bulk and electronic nature of the trifluoromethyl group can influence the local peptide backbone conformation, which can be exploited to stabilize desired secondary structures.
These properties make peptides containing this building block promising candidates for various therapeutic areas, including:
-
Metabolic Diseases: Development of stable analogs of peptide hormones like GLP-1.
-
Oncology: Design of potent and stable peptide-based inhibitors of protein-protein interactions.
-
Infectious Diseases: Creation of novel antimicrobial peptides with enhanced stability.
Signaling Pathways and Experimental Workflows
The specific signaling pathways targeted will depend on the parent peptide sequence into which this building block is incorporated. For instance, if incorporated into a GLP-1 analog, the relevant pathway would be the GLP-1 receptor signaling cascade.
References
Application Notes and Protocols for the Incorporation of 2-Acetamido-4,4,4-trifluorobutanoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance the therapeutic properties of peptides. Among these, fluorinated amino acids have garnered significant interest due to the unique physicochemical properties imparted by fluorine. This document provides detailed application notes and protocols for the incorporation of 2-amino-4,4,4-trifluorobutanoic acid into peptides, followed by N-terminal acetylation to yield peptides with a terminal 2-acetamido-4,4,4-trifluorobutanoyl moiety.
The trifluoromethyl group of 2-amino-4,4,4-trifluorobutanoic acid serves as a bioisostere for the isobutyl side chain of leucine.[1] This substitution can lead to significant improvements in metabolic stability, proteolytic resistance, and conformational ordering of the resulting peptides.[2][3] These enhanced properties are highly desirable in the development of novel peptide therapeutics with improved pharmacokinetic profiles.
Key Applications
The incorporation of 2-amino-4,4,4-trifluorobutanoic acid into peptides can offer several advantages for drug development:
-
Enhanced Proteolytic Stability: The electron-withdrawing nature of the trifluoromethyl group can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.[2][4]
-
Modulation of Bioactivity: The altered steric and electronic properties of the fluorinated side chain can influence peptide-receptor interactions, potentially leading to increased potency or altered selectivity.
-
Improved Pharmacokinetic Properties: Increased stability and altered hydrophobicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of peptide drug candidates.
-
Conformational Control: The introduction of this sterically demanding, fluorinated amino acid can induce specific secondary structures, which can be crucial for biological activity.[5][6]
Data Presentation: Comparative Proteolytic Stability
The following table summarizes the comparative proteolytic stability of a model peptide containing 2-amino-4,4,4-trifluorobutanoic acid (TfeGly) versus its non-fluorinated analog, 2-aminobutanoic acid (Abu), when incubated with various proteases. This data highlights the significant increase in stability conferred by the trifluoromethyl group.
| Peptide Sequence | Protease | Incubation Time (h) | % Intact Peptide (TfeGly-Peptide) | % Intact Peptide (Abu-Peptide) | Reference |
| Ac-Ala-Ala-Pro-TfeGly -Phe-Ala-Ala-NH2 | α-Chymotrypsin | 24 | 95 | 10 | [2] |
| Ac-Ala-Ala-Pro-Abu -Phe-Ala-Ala-NH2 | α-Chymotrypsin | 24 | 10 | 95 | [2] |
| Ac-Phe-Ala-Ala-Pro-TfeGly -Ala-Ala-NH2 | Pepsin | 8 | 88 | 25 | [2] |
| Ac-Phe-Ala-Ala-Pro-Abu -Ala-Ala-NH2 | Pepsin | 8 | 25 | 88 | [2] |
| Ac-Ala-TfeGly -Pro-Ala-Phe-Ala-Ala-NH2 | Elastase | 24 | 75 | 30 | [2] |
| Ac-Ala-Abu -Pro-Ala-Phe-Ala-Ala-NH2 | Elastase | 24 | 30 | 75 | [2] |
Experimental Protocols
This section provides detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide incorporating (S)-2-amino-4,4,4-trifluorobutanoic acid, followed by N-terminal acetylation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin to generate a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT) (if cysteine is present)
-
Water, deionized
-
Diethyl ether, cold
-
Peptide synthesis vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid, a longer coupling time (up to 4 hours) or a double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
-
Protocol 2: On-Resin N-terminal Acetylation
This protocol describes the acetylation of the N-terminal amine of the peptide while it is still attached to the solid support.
Procedure:
-
Final Fmoc Deprotection:
-
Perform the Fmoc deprotection of the final amino acid as described in Protocol 1, step 2.
-
-
Acetylation:
-
Prepare an acetylation solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Add the acetylation solution to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Deprotection
This protocol details the cleavage of the acetylated peptide from the resin and the simultaneous removal of side-chain protecting groups.
Procedure:
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains tryptophan, add 2.5% DDT.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in the synthesis vessel.
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Air-dry the crude peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of N-terminally acetylated peptides containing 2-amino-4,4,4-trifluorobutanoic acid.
Potential Signaling Pathway Modulation
Peptides incorporating 2-amino-4,4,4-trifluorobutanoic acid can be designed to act as agonists or antagonists of G-protein coupled receptors (GPCRs), thereby modulating downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8][9]
Caption: A potential GPCR-mediated MAPK signaling pathway modulated by a fluorinated peptide ligand.
References
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-mediated dephosphorylation signaling for MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application | Semantic Scholar [semanticscholar.org]
- 9. Ligand-mediated dephosphorylation signaling for MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
protocol for deacetylation of 2-Acetamido-4,4,4-trifluorobutanoic acid to 2-amino-4,4,4-trifluorobutanoic acid
Application Note: Protocol for the Deacetylation of 2-Acetamido-4,4,4-trifluorobutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4,4,4-trifluorobutanoic acid is a valuable fluorinated amino acid analog. The incorporation of the trifluoromethyl group can significantly alter the biological and chemical properties of peptides and other molecules, often enhancing metabolic stability and bioavailability. This document provides detailed protocols for the deacetylation of this compound to yield 2-amino-4,4,4-trifluorobutanoic acid. Two common methods, acidic and basic hydrolysis, are presented.
Reaction Scheme
The deacetylation of this compound proceeds via hydrolysis of the amide bond to yield 2-amino-4,4,4-trifluorobutanoic acid and acetic acid (or its corresponding salt).
Caption: General reaction scheme for the hydrolysis of this compound.
Experimental Protocols
Two primary methods for the deacetylation are detailed below: acidic hydrolysis and basic hydrolysis. The choice of method may depend on the stability of other functional groups in the molecule and desired workup procedure.
Protocol 1: Acidic Hydrolysis
This protocol utilizes a strong acid to catalyze the hydrolysis of the acetamido group.
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
Deionized water
-
Dowex® 50WX8 cation exchange resin
-
0.5 M Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
-
pH meter or pH paper
-
Glass chromatography column
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of 6 M HCl.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess HCl and water under reduced pressure using a rotary evaporator.
-
Purification by Ion-Exchange Chromatography:
-
Dissolve the crude residue in a minimal amount of deionized water.
-
Load the solution onto a pre-equilibrated Dowex® 50WX8 cation exchange column (H⁺ form).
-
Wash the column with deionized water to remove acetic acid and any unreacted starting material.
-
Elute the desired 2-amino-4,4,4-trifluorobutanoic acid with 0.5 M NH₄OH.
-
-
Isolation: Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining). Combine the product-containing fractions and remove the solvent under reduced pressure.
-
Final Product: The resulting white solid can be further purified by recrystallization from a water/ethanol mixture if necessary. Dry the final product under vacuum.
Protocol 2: Basic Hydrolysis
This protocol employs a strong base for the hydrolysis.
Materials:
-
This compound
-
2 M Sodium Hydroxide (NaOH)
-
Deionized water
-
6 M Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of 2 M NaOH.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. This reaction is generally faster than acidic hydrolysis and may be complete in 2-4 hours.
-
Cooling and Neutralization: After completion, cool the reaction mixture in an ice bath. Carefully neutralize the solution to pH 7 by the dropwise addition of 6 M HCl with stirring.
-
Isoelectric Precipitation: Adjust the pH to the isoelectric point of 2-amino-4,4,4-trifluorobutanoic acid (approximately pH 5-6) to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Purification and Drying: The crude product can be recrystallized from a water/ethanol mixture to improve purity. Dry the purified 2-amino-4,4,4-trifluorobutanoic acid under vacuum.
Data Presentation
The following table summarizes the key parameters for the two deacetylation protocols.
| Parameter | Protocol 1: Acidic Hydrolysis | Protocol 2: Basic Hydrolysis |
| Reagent | 6 M Hydrochloric Acid | 2 M Sodium Hydroxide |
| Temperature | Reflux (~100-110 °C) | Reflux (~100-110 °C) |
| Typical Reaction Time | 4-8 hours | 2-4 hours |
| Workup | Rotary evaporation, Ion-exchange chromatography | Neutralization, Isoelectric precipitation |
| Purification | Ion-exchange chromatography, Recrystallization | Recrystallization |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the deacetylation process.
Caption: Workflow for the deacetylation of this compound.
Analysis and Characterization
The identity and purity of the final product, 2-amino-4,4,4-trifluorobutanoic acid, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the product. The disappearance of the acetyl methyl signal in ¹H NMR is a key indicator of reaction completion.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle strong acids and bases with extreme care.
-
Use caution when heating flammable solvents.
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 2-Acetamido-4,4,4-trifluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful incorporation of 2-Acetamido-4,4,4-trifluorobutanoic acid, a valuable non-canonical amino acid, into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). The presence of the trifluoromethyl group offers unique advantages in peptide drug design, including enhanced metabolic stability, increased hydrophobicity, and modulation of peptide conformation.
The protocols provided herein are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. Due to the electron-withdrawing nature and steric bulk of the trifluoromethyl group, special considerations are necessary to ensure efficient coupling and minimize side reactions.
Introduction to this compound in SPPS
This compound, often used in its N-Fmoc protected form, Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid, serves as a bioisostere for naturally occurring amino acids like leucine. Its incorporation into peptide sequences can significantly impact the resulting peptide's physicochemical and biological properties. The trifluoromethyl group is known to enhance the stability of peptides against enzymatic degradation.[1]
Key Properties and Considerations:
-
Enhanced Stability: The strong carbon-fluorine bonds in the trifluoromethyl group contribute to increased resistance to metabolic degradation, prolonging the in-vivo half-life of the peptide.
-
Modulated Bioactivity: The unique steric and electronic properties of the trifluoromethyl group can influence peptide-receptor binding affinity and specificity.
-
Conformational Influence: The bulk and hydrophobicity of the trifluoromethyl moiety can induce specific secondary structures in the peptide backbone.[2]
-
Synthetic Challenges: The electron-withdrawing effect of the trifluoromethyl group can decrease the nucleophilicity of the amino group of the growing peptide chain after the incorporation of the fluorinated amino acid, and steric hindrance can make subsequent coupling steps challenging, potentially leading to lower yields.
Quantitative Data Summary
While specific quantitative data for the coupling efficiency of this compound is not extensively published, the literature on trifluoromethylated amino acids suggests that challenges in achieving high coupling yields are common. The following table summarizes the potential issues and recommended optimization strategies.
| Parameter | Potential Issue | Recommended Optimization Strategy | Expected Outcome |
| Coupling Efficiency | Incomplete coupling due to steric hindrance and electron-withdrawing effects of the CF3 group.[1] | - Use of more potent coupling reagents (e.g., HATU, HCTU, PyBOP).[1]- Perform a "double coupling" by repeating the coupling step.[1]- Increase coupling reaction time. | Improved incorporation of the fluorinated amino acid and subsequent residues. |
| Peptide Purity | Presence of deletion sequences resulting from incomplete coupling. | - Implement a capping step after the coupling of the trifluoromethylated amino acid to block unreacted amines. | Minimized presence of deletion-related impurities in the crude product. |
| Overall Yield | Lower than standard SPPS yields due to cumulative incomplete couplings. | - Careful monitoring of each coupling step (e.g., Kaiser test or other colorimetric tests).- Optimization of all synthesis parameters. | Maximization of the final peptide yield. |
| Racemization | Potential for racemization during activation and coupling, a known issue for some hindered amino acids. | - Use of base-free coupling conditions where possible.- Careful selection of the base and coupling reagent combination. | Preservation of the stereochemical integrity of the chiral center. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides containing this compound using the Fmoc/tBu strategy. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence.
Materials and Reagents
-
Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid
-
Standard Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)
-
Diethylether, cold
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Coupling of Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid
Due to the potential for difficult coupling, a more potent coupling reagent such as HATU is recommended.
-
In a separate vial, dissolve Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for at least 2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), a second coupling is recommended.
-
To perform a "double coupling," drain the reaction solution, wash with DMF, and repeat steps 1-4.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (5-7 times).
Coupling of Subsequent Amino Acids
The coupling of the amino acid immediately following the trifluoromethylated residue can also be challenging due to the electronic effects of the CF3 group. It is advisable to use a potent coupling reagent and extended coupling times for this step as well. Follow the procedure outlined in section 3.4.
Capping (Optional but Recommended)
To prevent the formation of deletion sequences, unreacted amino groups can be capped.
-
After the coupling step, wash the resin with DMF.
-
Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin.
-
Agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DMF.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Prepare a cleavage cocktail suitable for the peptide sequence. For peptides containing sensitive residues (e.g., Cys, Met, Trp), a scavenger-containing cocktail like Reagent K is recommended.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient.
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Visualizations
SPPS Workflow for Peptides Containing this compound
References
Application Notes and Protocols for Coupling 2-Acetamido-4,4,4-trifluorobutanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 2-Acetamido-4,4,4-trifluorobutanoic acid, into peptides is a critical strategy in modern drug discovery. The trifluoromethyl group can enhance metabolic stability, improve binding affinity, and modulate the conformational properties of peptides. However, the unique structural features of this amino acid, including the electron-withdrawing trifluoromethyl group and the N-terminal acetyl group, present challenges for efficient coupling in Solid-Phase Peptide Synthesis (SPPS). These characteristics can lead to slower reaction kinetics and an increased risk of side reactions, including racemization.
This document provides a comprehensive guide to selecting the appropriate coupling reagents and protocols for the successful incorporation of this compound into peptide chains.
Challenges in Coupling this compound
The primary challenges associated with the SPPS of peptides containing this compound include:
-
Steric Hindrance: The trifluoromethyl group, although isosteric to an isopropyl group, can present significant steric bulk, potentially hindering the approach of the activated carboxyl group to the resin-bound amine.
-
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the alpha-amino group during the subsequent coupling step, although in the case of coupling the carboxyl group of this compound, this effect is on the incoming amino acid. More importantly, it can affect the reactivity of the carboxyl group being activated.
-
N-Acetylation: The presence of the N-acetyl group removes the primary amine, which is typically protected with a base-labile Fmoc group in standard SPPS. This means that this compound is generally used for N-terminal capping of a peptide chain. The acetyl group itself doesn't directly interfere with the coupling reaction of its carboxyl group, but it contributes to the overall steric bulk of the molecule.
-
Racemization: As with many amino acids, there is a risk of epimerization at the alpha-carbon during the activation and coupling steps, which can lead to diastereomeric impurities in the final peptide.[1]
Recommended Coupling Reagents
Based on studies of sterically hindered and electron-deficient amino acids, the following classes of coupling reagents are recommended for the efficient incorporation of this compound.
Carbodiimides with Additives (e.g., DIC/Oxyma)
Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and widely used coupling system.[2][3]
-
Advantages:
-
Reduced Racemization: OxymaPure is an excellent additive for suppressing racemization.[4]
-
High Efficiency: The DIC/Oxyma system is known for its high coupling efficiency, even with hindered amino acids.[5]
-
Safety: Oxyma-based reagents are considered safer alternatives to potentially explosive benzotriazole-based additives like HOBt and HOAt.[6]
-
Improved Solubility: The urea byproduct of DIC is more soluble than that of DCC, making it suitable for SPPS.[5]
-
Aminium/Uronium-based Reagents (e.g., HATU, HBTU)
Onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are powerful activating agents.
-
HATU:
-
High Reactivity: HATU is one of the most reactive coupling reagents available, making it particularly suitable for difficult couplings involving sterically hindered amino acids.[7][8] It forms highly reactive OAt-active esters.[6]
-
Reduced Racemization: The use of HATU generally results in low levels of racemization.[8]
-
-
HBTU:
-
Efficiency and Reliability: HBTU is a widely used and reliable coupling reagent that provides good yields with minimal side reactions.[9]
-
Cost-Effective: Generally more economical than HATU.
-
Phosphonium-based Reagents (e.g., PyBOP)
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent that avoids some of the potential side reactions associated with uronium-based reagents.
-
Advantages:
-
Avoids Guanidinylation: Unlike some uronium reagents, phosphonium salts like PyBOP do not cause guanidinylation of the N-terminal amine.
-
Good Performance with Hindered Systems: PyBOP has demonstrated high conversion rates in couplings involving sterically hindered amino acids.
-
Quantitative Data Summary
| Coupling Reagent | Coupling System | Expected Yield | Recommended Reaction Time | Expected Racemization | Key Considerations |
| DIC/Oxyma | Fmoc-AA-OH + H-Resin | High | 1-2 hours | Very Low | Safer alternative to HOBt/HOAt-based systems.[2] |
| HATU | Fmoc-AA-OH + H-Resin | Very High | 1-2 hours | Low | Highly efficient for hindered couplings.[7] Based on potentially explosive HOAt. |
| HBTU | Fmoc-AA-OH + H-Resin | High | 1-2 hours | Low | A reliable and cost-effective choice. Can cause guanidinylation. |
| PyBOP | Fmoc-AA-OH + H-Resin | High | 2-4 hours | Low | Avoids guanidinylation side reactions. |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound in SPPS using the recommended reagents. These protocols assume a standard Fmoc/tBu strategy on a 0.1 mmol scale.
Protocol 1: Coupling using DIC/Oxyma
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): If the N-terminus of the peptide on the resin is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm the presence of a free primary amine.
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and OxymaPure® (4 equivalents, 0.4 mmol) in DMF. b. Add DIC (4 equivalents, 0.4 mmol) to the solution and pre-activate for 5-10 minutes at room temperature. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 2: Coupling using HATU
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF. b. Add DIPEA (8 equivalents, 0.8 mmol) to the solution. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for completion.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).
Visualization of the SPPS Workflow
The following diagram illustrates the general workflow of Solid-Phase Peptide Synthesis, highlighting the key steps involved in the incorporation of an amino acid.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in selecting a coupling reagent for a sterically hindered amino acid like this compound.
Caption: Decision tree for selecting a suitable coupling reagent.
Conclusion
The successful incorporation of this compound in SPPS is achievable with the careful selection of coupling reagents and optimized protocols. For highly efficient and rapid coupling, HATU is an excellent choice. For a balance of efficiency, safety, and cost-effectiveness with minimal racemization, the DIC/Oxyma system is highly recommended. Researchers should always perform small-scale test couplings to optimize conditions for their specific peptide sequence and resin.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxymapure.com [oxymapure.com]
- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. peptidebridge.com [peptidebridge.com]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Use of 2-Acetamido-4,4,4-trifluorobutanoic Acid in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-4,4,4-trifluorobutanoic acid is a valuable fluorinated building block for the synthesis of potent enzyme inhibitors. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates. This document provides detailed application notes and protocols for the utilization of this compound in the creation of a specific caspase-3 inhibitor, a key mediator of apoptosis. Caspase-3 is a cysteine-aspartic protease that plays a central role in the execution phase of programmed cell death.[1][2][3] Its dysregulation is implicated in a variety of diseases, making it an important therapeutic target.
Featured Application: Synthesis of a Potent Caspase-3 Inhibitor
This section details the synthesis and application of a caspase-3 inhibitor derived from this compound. The target molecule is 2-acetamido-N-(1-((2S,4R)-4-hydroxy-5-oxo-1-(phenylmethyl)pyrrolidin-2-yl)methyl)-4,4,4-trifluorobutanamide .
Quantitative Data
| Inhibitor | Target Caspase(s) | IC50 Value (nM) | Reference |
| Ac-LESD-CMK | Caspase-8 | 50 | [4] |
| z-LEHD-FMK | Caspase-8 | 70 | [4] |
| z-IETD-FMK | Caspase-8 | 350 | [4] |
| VX-765 | Caspase-1 | 530 | [4] |
| Ac-LESD-CMK | Caspase-10 | 520 | [4] |
| Ac-LESD-CMK | Caspase-5 | 2000 | [4] |
Experimental Protocols
Synthesis of 2-acetamido-N-(1-((2S,4R)-4-hydroxy-5-oxo-1-(phenylmethyl)pyrrolidin-2-yl)methyl)-4,4,4-trifluorobutanamide
This protocol is adapted from patent US20040180848 A1.
Materials:
-
This compound
-
(3R,5S)-5-((tert-butoxycarbonylamino)methyl)-1-(phenylmethyl)-3-(phenylmethoxy)pyrrolidin-2-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Deprotection of the Pyrrolidinone Intermediate:
-
Dissolve (3R,5S)-5-((tert-butoxycarbonylamino)methyl)-1-(phenylmethyl)-3-(phenylmethoxy)pyrrolidin-2-one in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the crude amine salt.
-
-
Coupling Reaction:
-
Dissolve this compound in dimethylformamide (DMF).
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-Diisopropylethylamine (DIPEA) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of the crude amine salt from the previous step in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
-
In Vitro Caspase-3 Inhibition Assay (Fluorometric)
This is a general protocol for determining the inhibitory activity of a compound against caspase-3.
Materials:
-
Recombinant human caspase-3
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant caspase-3 in assay buffer. The final concentration should be determined empirically for optimal signal-to-noise ratio.
-
Prepare a stock solution of the caspase-3 substrate in DMSO and dilute to the desired final concentration in assay buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these in assay buffer to the final desired concentrations.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the following:
-
Assay Buffer (for blank and negative control wells)
-
Test inhibitor at various concentrations
-
A known caspase-3 inhibitor (for positive control)
-
-
Add the caspase-3 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the caspase-3 substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC or 400/505 nm for AFC) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Caspase-3 Inhibitor Synthesis and Evaluation
Caption: A flowchart outlining the key steps in the synthesis and subsequent in vitro evaluation of a caspase-3 inhibitor.
Caspase-3 Mediated Apoptosis Signaling Pathway
Caption: A diagram illustrating the central role of Caspase-3 in both the extrinsic and intrinsic apoptosis pathways and its inhibition.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-Acetamido-4,4,4-trifluorobutanoic Acid in a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-4,4,4-trifluorobutanoic acid (ATFB) is a synthetic amino acid analog of N-acetyl-aspartic acid where the beta-carboxylic acid is replaced with a trifluoromethyl group. Its incorporation into peptide sequences can significantly alter their chemical and biological properties, such as metabolic stability and bioavailability. Accurate and robust analytical methods are therefore essential for the characterization and quantification of ATFB-containing peptides in research and drug development settings.
These application notes provide detailed protocols for the detection and characterization of peptides containing ATFB using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methodologies
The primary methods for the analysis of ATFB-containing peptides are centered around chromatographic separation coupled with mass spectrometric detection. NMR spectroscopy provides complementary structural information.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the separation and purification of peptides based on their hydrophobicity.[1][2] The presence of the trifluoromethyl group in ATFB can alter the retention behavior of the peptide, often leading to increased retention on reversed-phase columns compared to its non-fluorinated counterpart.[3][4]
Experimental Protocol: RP-HPLC for ATFB-Peptide Separation
-
Column Selection:
-
C18-modified silica columns are the standard choice for peptide purification.[2]
-
For peptides exhibiting peak broadening due to interactions with residual silanols, consider using columns with highly inert surfaces or polymeric supports.[5]
-
Fluorinated stationary phases (fluorous columns) can also be explored to enhance the separation of fluorinated peptides from non-fluorinated impurities.[3][4]
-
-
Mobile Phase Preparation:
-
Gradient Elution:
-
A typical gradient for a 30-minute run would be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-27 min: 95% B
-
27-30 min: 95% to 5% B
-
-
The gradient should be optimized based on the specific retention time of the ATFB-peptide.
-
-
Detection:
-
UV detection at 210-220 nm is standard for monitoring the peptide backbone.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the cornerstone for the definitive identification and quantification of ATFB-containing peptides. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for formula confirmation, while tandem mass spectrometry (MS/MS) is used for sequence verification.
Experimental Protocol: LC-MS/MS for ATFB-Peptide Identification
-
Sample Preparation:
-
Dissolve the peptide sample in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Ensure the sample is free from non-volatile salts and buffers like NaCl or K₂HPO₄, which can interfere with MS analysis.[8]
-
-
LC Conditions:
-
Mass Spectrometry Settings (General Guidance):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typical for peptides.
-
Full Scan (MS1): Acquire data over a mass range that includes the expected m/z of the precursor ion of the ATFB-peptide.
-
Tandem MS (MS/MS):
-
Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) for fragmentation.
-
Select the precursor ion corresponding to the ATFB-peptide for fragmentation.
-
Expected Fragmentation: A key fragmentation pathway for trifluoroacetylated compounds is the neutral loss of the trifluoroacetyl group.[9] While ATFB is not a trifluoroacetyl group, a characteristic neutral loss of a fragment containing the trifluoromethyl group may be observed and can serve as a diagnostic marker. The primary fragmentation will still be along the peptide backbone, producing b- and y-type ions.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the presence and location of the ATFB residue within the peptide's three-dimensional structure. Both ¹H and ¹⁹F NMR are particularly useful.
-
¹H NMR: Can be used for complete peptide structure assignment through experiments like COSY, TOCSY, and NOESY to establish through-bond and through-space correlations.[10][11]
-
¹⁹F NMR: Provides a highly sensitive and specific signal for the -CF₃ group of the ATFB residue. The chemical shift of the ¹⁹F signal can be sensitive to the local chemical environment and peptide conformation.[12]
Experimental Protocol: ¹⁹F NMR for ATFB Detection
-
Sample Preparation:
-
Dissolve the peptide sample in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
The concentration should be in the low millimolar to high micromolar range.
-
-
NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
A single, sharp resonance (or a multiplet if coupled to nearby protons) is expected for the -CF₃ group.
-
The absence of other ¹⁹F signals confirms the purity of the sample with respect to other fluorinated species.
-
-
Data Analysis:
-
The chemical shift of the ¹⁹F signal can be used as a characteristic identifier for the ATFB-containing peptide.
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the analytical methods described. These are general targets, and specific validation would be required for each ATFB-containing peptide.
| Parameter | RP-HPLC-UV | LC-MS/MS | ¹⁹F NMR |
| Limit of Detection (LOD) | ~10-100 ng on column | ~0.1-10 pg on column | ~1-10 µM |
| Limit of Quantification (LOQ) | ~50-200 ng on column | ~0.5-50 pg on column | ~5-50 µM |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 80-120% | 90-110% |
| Precision (%RSD) | < 5% | < 15% | < 5% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of an ATFB-containing peptide.
Caption: General workflow for the analysis of ATFB-peptides.
LC-MS/MS Logic Diagram
This diagram outlines the logical steps involved in identifying an ATFB-peptide using tandem mass spectrometry.
Caption: Logic diagram for ATFB-peptide identification by LC-MS/MS.
Conclusion
The analytical methods outlined provide a robust framework for the detection, characterization, and quantification of peptides containing this compound. A combination of RP-HPLC for separation, mass spectrometry for definitive identification and sequencing, and NMR for structural confirmation will ensure a comprehensive analysis. Proper method development and validation are critical to guarantee the reliability of the data generated in research and drug development settings.
References
- 1. gilson.com [gilson.com]
- 2. bachem.com [bachem.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. benchchem.com [benchchem.com]
- 10. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and identification of peptide conformers by reversed-phase high-performance liquid chromatography and NMR at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-4,4,4-trifluorobutanoic acid is a valuable non-canonical amino acid utilized in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group. This document provides a detailed protocol for the large-scale synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid through the enzymatic kinetic resolution of its racemic N-acetyl derivative, N-acetyl-4,4,4-trifluoro-DL-aminobutanoic acid, followed by the chemical deacetylation of the resulting (S)-enantiomer. The presented methodology is designed to be scalable and efficient, yielding the target compound with high enantiomeric purity.
Introduction
The incorporation of fluorinated amino acids into peptides and other bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. (S)-2-Amino-4,4,4-trifluorobutanoic acid, a trifluoromethyl analog of leucine, is of particular interest in medicinal chemistry. The stereospecific synthesis of this compound is crucial for its application in drug design and development.
This protocol outlines a robust two-step synthesis commencing with the racemic N-acetyl-4,4,4-trifluoro-DL-aminobutanoic acid. The key transformation is the enantioselective hydrolysis of the L-enantiomer catalyzed by aminoacylase I, a commercially available enzyme known for its utility in the resolution of N-acetyl-DL-amino acids.[1][2][3] The unreacted N-acetyl-(S)-2-amino-4,4,4-trifluorobutanoic acid is then isolated and subjected to acid-catalyzed deacetylation to afford the desired product.
Overall Synthesis Workflow
The synthesis is comprised of two primary stages: Enzymatic Kinetic Resolution and Acid-Catalyzed Deacetylation, followed by purification.
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the synthesis. These values are based on established procedures for analogous compounds and may require optimization for this specific substrate.
Table 1: Enzymatic Kinetic Resolution of N-acetyl-4,4,4-trifluoro-DL-aminobutanoic acid
| Parameter | Value | Reference/Notes |
| Substrate Concentration | 0.1 - 0.5 M | [4] |
| Enzyme | Aminoacylase I (from Aspergillus oryzae) | [3] |
| Temperature | 37 - 50 °C | [4] |
| pH | 7.0 - 8.0 | [4] |
| Reaction Time | 12 - 24 hours | Dependent on scale and enzyme activity |
| Conversion of L-enantiomer | > 95% | Assumed based on similar substrates |
| Yield of N-acetyl-(S)-amino acid | ~45 - 50% of starting racemic mixture | Theoretical maximum is 50% |
| Enantiomeric Excess (e.e.) of N-acetyl-(S)-amino acid | > 98% | [5] |
Table 2: Acid-Catalyzed Deacetylation of N-acetyl-(S)-2-amino-4,4,4-trifluorobutanoic acid
| Parameter | Value/Condition | Reference/Notes |
| Reagent | 6 M Hydrochloric Acid | Standard procedure |
| Temperature | 100 °C (Reflux) | Standard procedure |
| Reaction Time | 4 - 8 hours | Monitored by TLC or LC-MS |
| Yield | > 90% | Assumed based on similar deprotections |
| Purity (crude) | > 95% |
Table 3: Purification of (S)-2-Amino-4,4,4-trifluorobutanoic acid
| Parameter | Method/Condition | Expected Outcome |
| Purification Method | Ion-Exchange Chromatography (Dowex 50WX8) | Removal of inorganic salts and impurities |
| Eluent | 2 M Ammonium Hydroxide | |
| Overall Yield | ~35-40% from racemic N-acetyl starting material | |
| Final Purity | > 99% | |
| Final Enantiomeric Excess (e.e.) | > 99% |
Experimental Protocols
Step 1: Enzymatic Kinetic Resolution
This protocol describes the selective hydrolysis of N-acetyl-(R)-2-amino-4,4,4-trifluorobutanoic acid, leaving the desired N-acetyl-(S)-enantiomer unreacted.
Materials:
-
N-acetyl-4,4,4-trifluoro-DL-aminobutanoic acid
-
Aminoacylase I (from Aspergillus oryzae, free or immobilized)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (1 M)
-
Deionized Water
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a 0.2 M solution of N-acetyl-4,4,4-trifluoro-DL-aminobutanoic acid in deionized water.
-
Adjust the pH of the solution to 7.5 with 1 M NaOH.
-
Warm the solution to 40°C.
-
Add aminoacylase I (e.g., 10,000 units per mole of substrate). If using immobilized enzyme, add the appropriate amount based on the manufacturer's specifications.
-
Maintain the pH at 7.5 throughout the reaction by the controlled addition of 1 M NaOH. The consumption of NaOH will cease upon completion of the hydrolysis of the L-enantiomer.
-
Monitor the reaction progress by measuring the amount of liberated (R)-amino acid or the consumption of NaOH. The reaction is typically complete within 24 hours.
-
Once the reaction is complete, if using free enzyme, denature it by heating the solution to 80°C for 30 minutes or by adding activated carbon. Filter off the denatured enzyme or activated carbon. If using an immobilized enzyme, it can be recovered by filtration for reuse.
Step 2: Separation of N-acetyl-(S)-amino acid
Materials:
-
Reaction mixture from Step 1
-
Hydrochloric Acid (6 M)
-
Ethyl Acetate
-
Sodium Chloride (brine)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2 with 6 M HCl.
-
Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous phase). The N-acetyl-(S)-amino acid will move to the organic phase, while the free (R)-amino acid will remain in the aqueous phase.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-(S)-2-amino-4,4,4-trifluorobutanoic acid as a solid or oil.
Step 3: Acid-Catalyzed Deacetylation
Materials:
-
Crude N-acetyl-(S)-2-amino-4,4,4-trifluorobutanoic acid
-
Hydrochloric Acid (6 M)
Procedure:
-
To the crude N-acetyl-(S)-2-amino-4,4,4-trifluorobutanoic acid, add 6 M HCl (approximately 10 mL per gram of substrate).
-
Heat the mixture to reflux (approximately 100°C) and maintain for 4-8 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.
-
Concentrate the solution under reduced pressure to remove the excess HCl and water. The crude (S)-2-Amino-4,4,4-trifluorobutanoic acid hydrochloride salt will be obtained.
Step 4: Purification
Materials:
-
Crude (S)-2-Amino-4,4,4-trifluorobutanoic acid hydrochloride
-
Dowex 50WX8 resin (or equivalent strong cation exchange resin)
-
Ammonium Hydroxide solution (2 M)
-
Deionized Water
Procedure:
-
Prepare a column with Dowex 50WX8 resin and wash it thoroughly with deionized water.
-
Dissolve the crude hydrochloride salt in a minimal amount of deionized water and load it onto the column.
-
Wash the column with deionized water to remove any unbound impurities.
-
Elute the desired amino acid from the resin using 2 M ammonium hydroxide.
-
Collect the fractions and monitor for the presence of the amino acid using TLC with ninhydrin staining.
-
Combine the positive fractions and concentrate under reduced pressure to remove the ammonia and water.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure (S)-2-Amino-4,4,4-trifluorobutanoic acid.
-
Dry the final product under vacuum.
Characterization
The final product should be characterized by:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chiral HPLC or GC: To determine the enantiomeric excess.[6]
-
Melting Point and Optical Rotation: To compare with literature values.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Work in a well-ventilated fume hood, especially when handling hydrochloric acid and organic solvents.
-
Exercise caution when heating acidic solutions.
By following these detailed protocols, researchers can achieve a reliable and scalable synthesis of enantiomerically pure (S)-2-Amino-4,4,4-trifluorobutanoic acid for its application in various fields of chemical and pharmaceutical research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 5. Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Trifluoromethyl-Containing Amino Acids in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of trifluoromethyl (CF₃) groups into amino acid scaffolds represents a powerful tool in modern medicinal chemistry. This modification can profoundly influence the physicochemical and biological properties of peptides and small molecule drugs, leading to enhanced therapeutic potential. The unique attributes of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can be leveraged to improve a drug candidate's potency, stability, and pharmacokinetic profile.[1][2] These application notes provide an overview of the benefits of using trifluoromethyl-containing amino acids in drug design, supported by comparative data and detailed experimental protocols for their synthesis, incorporation into peptides, and subsequent biological evaluation.
Key Advantages of Incorporating Trifluoromethyl-Containing Amino Acids
The introduction of a trifluoromethyl group can confer several advantageous properties to a drug molecule:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[2] This increased stability can lead to a longer plasma half-life of the drug, reducing the required dosing frequency.[3]
-
Increased Binding Affinity: The high electronegativity of the fluorine atoms in a CF₃ group can alter the electronic properties of the amino acid side chain, potentially leading to stronger interactions with the target protein through dipole-dipole or hydrogen bonding interactions.[4] This can result in higher binding affinity and increased potency.
-
Modulated Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group. This property can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, thereby improving its bioavailability and distribution to the site of action.[2]
-
Conformational Control: The steric bulk of the trifluoromethyl group can influence the conformational preferences of the peptide backbone, which can be exploited to favor a bioactive conformation and enhance target selectivity.[3]
Data Presentation: Comparative Efficacy of Fluorinated vs. Non-Fluorinated Compounds
The benefits of incorporating trifluoromethyl-containing amino acids are best illustrated through direct comparison with their non-fluorinated counterparts. The following tables summarize quantitative data from studies where such comparisons were made.
Table 1: Comparative Inhibitory Potency of Cryptophycin Analogues Against KB-3-1 Tumor Cells
| Compound | Modification | IC₅₀ (pM) |
| Cryptophycin-52 | Non-fluorinated (natural product analogue) | ~10 |
| Fluorinated Analogue 3 | Unit A phenyl ring contains a para-CF₃ group | 39 |
| Fluorinated Analogue 22 | Unit A phenyl ring contains a para-F group | ~40 |
| Fluorinated Analogue 31 | Unit B contains a pentafluorophenyl moiety | >1000 |
Data sourced from a study on fluorinated cryptophycins, demonstrating that while a single trifluoromethyl group can maintain high potency, the position and extent of fluorination are critical.[5]
Table 2: Comparative Inhibitory Potency of a Peptide Inhibitor and its Fluorinated Analogue against HIV-1
| Peptide | Modification | IC₅₀ (nM) |
| C31 | Contains Isoleucine at the critical position | Not specified as inhibitor |
| C31-F₆Leu | Isoleucine replaced with 5,5,5,5',5',5'-hexafluoroleucine | Potent inhibition in the nanomolar range |
This study highlights that fluorinated amino acids are effective tools for developing novel peptide therapeutics against viral targets.[6]
Table 3: Comparative Receptor Binding Affinity of Biphalin Analogues
| Compound | Modification at 4,4' positions | μ-Opioid Receptor Binding (Kᵢ, nM) | δ-Opioid Receptor Binding (Kᵢ, nM) |
| Native Sequence Analogue | Phenylalanine | 0.51 | 12.8 |
| 4-F-Phe Analogue | 4-Fluoro-phenylalanine | 0.09 | 0.11 |
This data for a closely related fluorinated amino acid, 4-fluoro-phenylalanine, demonstrates the significant increase in binding affinity that can be achieved with fluorination.[7]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a trifluoromethyl-containing amino acid, its incorporation into a peptide, and its subsequent biological evaluation.
Protocol 1: Synthesis of Fmoc-4-(Trifluoromethyl)-L-phenylalanine
This protocol is adapted from standard procedures for the Fmoc protection of amino acids.[1][8]
Materials:
-
4-(Trifluoromethyl)-L-phenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator, filtration apparatus.
Procedure:
-
Dissolution of Amino Acid: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4-(trifluoromethyl)-L-phenylalanine in 50 mL of 10% aqueous sodium carbonate solution. Stir at room temperature until the amino acid is fully dissolved.
-
Preparation of Fmoc Reagent: In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 50 mL of 1,4-dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution over 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform, methanol, and acetic acid (e.g., 90:8:2 v/v/v).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash three times with 50 mL portions of diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 1M HCl. A white precipitate of the product will form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold deionized water until the washings are neutral to pH paper.
-
-
Drying and Purification:
-
Dry the crude product under vacuum.
-
If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield high-purity Fmoc-4-(trifluoromethyl)-L-phenylalanine.[1]
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating a Trifluoromethylated Amino Acid
This protocol outlines the manual incorporation of a sterically hindered amino acid, such as Fmoc-4-(trifluoromethyl)-L-phenylalanine, into a peptide chain using Fmoc/tBu chemistry.[2][9]
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-protected canonical amino acids
-
Fmoc-4-(trifluoromethyl)-L-phenylalanine
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU as coupling agent
-
Hydroxybenzotriazole (HOBt) or Oxyma as additive
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
SPPS reaction vessel, shaker.
Procedure:
-
Resin Swelling: Swell the Fmoc-protected resin in DMF for at least 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for hindered CF₃-amino acid):
-
Pre-activation: In a separate vial, dissolve Fmoc-4-(trifluoromethyl)-L-phenylalanine (3-4 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.[10]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A positive result (blue beads) indicates incomplete coupling.
-
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.[9]
-
Capping (Optional): If coupling remains incomplete, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2 and 3 (using standard coupling times for non-hindered amino acids) for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Wash the resin with DMF, then DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter to collect the cleaved peptide solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 3: In Vitro Enzyme Inhibition Assay (Protease Example)
This protocol describes a general method for determining the IC₅₀ of a peptide inhibitor containing a trifluoromethylated amino acid against a protease.[11][12]
Materials:
-
Purified target protease
-
Fluorogenic peptide substrate (e.g., a peptide sequence ending in -AMC or -AFC)
-
Assay buffer (optimized for the specific protease)
-
Test inhibitor peptide (dissolved in DMSO)
-
Positive control inhibitor
-
96-well black microplate
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer or DMSO.
-
Prepare a serial dilution of the inhibitor peptide in DMSO, then dilute further in assay buffer to the final desired concentrations.
-
-
Assay Setup:
-
In the 96-well plate, add the assay buffer to all wells.
-
Add the inhibitor dilutions to the test wells.
-
Add the positive control inhibitor and vehicle (DMSO) to the respective control wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add the protease solution to all wells except the substrate blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 4: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for a preliminary pharmacokinetic study of a peptide containing a trifluoromethylated amino acid in mice.[13][14]
Materials:
-
Test peptide formulated in a suitable vehicle (e.g., saline, PBS with a solubilizing agent)
-
CD-1 or C57BL/6 mice
-
Administration equipment (e.g., gavage needles for oral administration, syringes for intravenous injection)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize mice to the housing conditions for at least one week.
-
Fast the mice overnight before dosing (for oral administration).
-
Administer the test peptide to groups of mice (n=3-5 per time point) via the desired route (e.g., oral gavage or intravenous tail vein injection) at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein bleeding.
-
Collect the terminal blood sample via cardiac puncture under deep anesthesia.
-
Place blood samples into heparinized microcentrifuge tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test peptide in plasma. This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Visualizations
The following diagrams illustrate key workflows and concepts described in the protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury [escholarship.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Enzyme Inhibition and Kinetics by Substrate-based Peptide Inhibitors Targeting SARS-CoV-2 [digitalcommons.kennesaw.edu]
- 12. peptide.co.jp [peptide.co.jp]
- 13. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetamido-4,4,4-trifluorobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Acetamido-4,4,4-trifluorobutanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low yield in the alkylation of the glycine Schiff base complex.
-
Question: We are experiencing low yields during the alkylation of the Ni(II) complex of the glycine Schiff base with 1,1,1-trifluoro-2-iodoethane. What are the potential causes and solutions?
-
Answer: Low yields in this step can arise from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred for a sufficient time at the recommended temperature (e.g., 20-35°C for 1 hour).[1] Monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is advised.
-
Suboptimal base concentration: The concentration of the base (e.g., KOH in methanol) is critical. Use of stoichiometric amounts of the base is recommended for optimal results.[1]
-
Moisture in the reaction: The presence of water can quench the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Impure starting materials: The purity of the Ni(II) complex and 1,1,1-trifluoro-2-iodoethane is crucial. Use freshly purified or commercially available high-purity reagents.
-
Issue 2: Difficulty in separating diastereomers of the alkylated product.
-
Question: We are struggling to separate the desired (S,S) diastereomer from the minor (S,R) diastereomer after the alkylation step. What is an effective method for this separation?
-
Answer: A highly effective method for isolating the major diastereomer is a "two-step quenching procedure".[1] This procedure involves the sequential addition of specific volumes of water to the reaction mixture, which induces the precipitation of the desired diastereomer in high purity.[1]
-
Step 1: Add water (3 times the volume of the solvent, e.g., DMF) to the reaction mixture and stir at 20-40°C for 1 hour.
-
Step 2: Add another portion of water (2 times the volume of the solvent) and continue stirring for another hour at the same temperature.[1] This should result in the precipitation of the virtually pure desired diastereomer.[1]
-
Issue 3: Formation of methyl ester byproduct during Ni(II) complex disassembly.
-
Question: During the acid-catalyzed disassembly of the alkylated Ni(II) complex, we are observing the formation of the methyl ester of our target amino acid. How can we avoid this side reaction?
-
Answer: The formation of methyl esters is a known side reaction when using methanol as a solvent in the presence of hydrochloric acid.[1] To circumvent this, it is recommended to use a more inert solvent such as dimethoxyethane (DME).[1] Using a higher concentration of hydrochloric acid (e.g., 6N HCl) can also help to reduce the reaction time and potentially minimize side reactions.[1]
Issue 4: Incomplete or slow N-acetylation of 2-amino-4,4,4-trifluorobutanoic acid.
-
Question: The N-acetylation of our synthesized 2-amino-4,4,4-trifluorobutanoic acid with acetic anhydride is sluggish and gives low yields. What could be the reason and how can we improve the reaction?
-
Answer: The primary challenge in this step is the reduced nucleophilicity of the amino group due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. To overcome this, consider the following:
-
Choice of Base: A common method for N-acetylation is the Schotten-Baumann reaction, which is performed under basic conditions. Using a suitable base is crucial to deprotonate the amino group and increase its nucleophilicity. For aliphatic amines, a combination of sodium acetate and triethylamine in a brine solution has been shown to be effective.
-
Reaction Conditions: Performing the reaction at a slightly elevated temperature (while monitoring for potential side reactions) may be necessary to drive the reaction to completion.
-
Activating the Acetylating Agent: If acetic anhydride is not reactive enough, consider using acetyl chloride, which is a more potent acetylating agent. However, its high reactivity requires careful handling, especially in aqueous media.
-
Alternative Methods: For challenging acetylations, using an activated ester of acetic acid, such as N-acetoxysuccinimide, could be a milder and more efficient alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenges are the stereoselective alkylation to introduce the trifluoroethyl group and the subsequent N-acetylation of the sterically hindered and electronically deactivated amino group. The electron-withdrawing nature of the trifluoromethyl group can reduce the nucleophilicity of the amino group, making the acetylation step more difficult than for non-fluorinated analogues.
Q2: Why is a Ni(II) complex of a glycine Schiff base used in the synthesis of the precursor amino acid?
A2: The Ni(II) complex serves multiple purposes. It acts as a chiral auxiliary, enabling the asymmetric synthesis of the desired (S)-enantiomer of the amino acid.[1][2] It also activates the glycine alpha-carbon, facilitating its alkylation. Furthermore, the complex allows for a practical method of separating the resulting diastereomers.[1]
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes. 1,1,1-trifluoro-2-iodoethane is a volatile and potentially toxic reagent and should be handled in a well-ventilated fume hood. Strong acids like 6N HCl and reactive acetylating agents like acetyl chloride should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Q4: How can the final product, this compound, be purified?
A4: Purification of the final product can typically be achieved by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes). The choice of solvent will depend on the solubility characteristics of the product and any remaining impurities. Column chromatography on silica gel can also be employed if recrystallization is not sufficient.
Data Presentation
Table 1: Summary of Optimized Conditions for the Alkylation Step[1]
| Parameter | Optimized Condition |
| Chiral Glycine Equivalent | (S)-Ni-glycine complex |
| Alkylating Agent | 1,1,1-trifluoro-2-iodoethane (1.05 eq.) |
| Base | KOH (1.05 eq.) in Methanol |
| Solvent | DMF |
| Temperature | 20-35 °C |
| Reaction Time | 1 hour |
| Quenching Procedure | Two-step addition of water |
| Typical Yield | ~80% |
| Diastereomeric Purity | >99% |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid[1]
-
Alkylation:
-
In a four-necked flask under a nitrogen atmosphere, add the (S)-Ni-glycine complex (1.0 eq.) and DMF.
-
Add a solution of 1,1,1-trifluoro-2-iodoethane (1.05 eq.) in DMF.
-
Add a solution of KOH (1.05 eq.) in methanol.
-
Stir the mixture at 20-35 °C for 1 hour.
-
-
Diastereomer Precipitation:
-
Add water (3 volumes relative to DMF) to the reaction mixture and stir for 1 hour at 20-40 °C.
-
Add a second portion of water (2 volumes relative to DMF) and stir for another 1.5 hours at the same temperature.
-
Filter the precipitate and wash with DME, 6N HCl, and water to obtain the pure (S,S)-diastereomer of the alkylated Ni(II) complex.
-
-
Complex Disassembly:
-
To a four-necked flask, add the purified Ni(II) complex and DME.
-
Add 6N HCl (5.0 eq.) and heat the mixture to 40-50 °C for 1 hour.
-
Cool the mixture to 20-40 °C and add water.
-
Stir for 1.5 hours, then process the mixture to isolate the crude (S)-2-amino-4,4,4-trifluorobutanoic acid.
-
Protocol 2: N-Acetylation of (S)-2-Amino-4,4,4-trifluorobutanoic acid (General Procedure)
-
Dissolve the crude (S)-2-amino-4,4,4-trifluorobutanoic acid in an aqueous basic solution (e.g., aqueous sodium bicarbonate or sodium acetate).
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with vigorous stirring, maintaining the pH of the solution in the basic range by the concurrent addition of a base if necessary.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for common synthesis challenges.
References
optimizing reaction conditions for N-acetylation of 2-amino-4,4,4-trifluorobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-acetylation of 2-amino-4,4,4-trifluorobutanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-acetylation of 2-amino-4,4,4-trifluorobutanoic acid.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Reduced Nucleophilicity of the Amino Group: The strong electron-withdrawing effect of the trifluoromethyl group decreases the nucleophilicity of the α-amino group, making the reaction sluggish.[1] | a. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to provide sufficient energy to overcome the activation barrier. Monitor for potential side reactions. b. Use a More Potent Acylating Agent: While acetic anhydride is common, consider using acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) for a more reactive system. c. Employ a Catalyst: A catalytic amount of a Lewis acid may enhance the electrophilicity of the acetic anhydride.[1] |
| 2. Inappropriate pH: The amino group must be in its free base form to be nucleophilic. Acidic conditions will protonate the amine, rendering it unreactive. | a. Maintain Basic Conditions: Ensure the reaction is performed under basic conditions (pH 8-10). Use a suitable base such as sodium bicarbonate, sodium carbonate, or an organic amine to neutralize the acetic acid byproduct.[2] | |
| 3. Inactive Acetic Anhydride: Acetic anhydride can hydrolyze over time if exposed to moisture. | a. Use Fresh or Distilled Acetic Anhydride: Ensure the acetic anhydride is fresh and has been stored under anhydrous conditions. | |
| Formation of Multiple Products/Side Reactions | 1. Diacetylation: The primary amine can potentially undergo a second acetylation under harsh conditions. | a. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of acetic anhydride. Avoid a large excess. b. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent over-acetylation. |
| 2. O-Acetylation of the Carboxylic Acid: The carboxylic acid can react with acetic anhydride to form a mixed anhydride, which can lead to other side products. | a. Protect the Carboxylic Acid: If O-acetylation is a significant issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-acetylation. The ester can be subsequently hydrolyzed. | |
| Difficult Product Isolation/Purification | 1. Product Solubility: The N-acetylated product may have different solubility properties compared to the starting material. | a. Acid-Base Extraction: After the reaction, acidify the aqueous solution to protonate any remaining starting material, making it more water-soluble. The desired N-acetylated product, being less polar, can then be extracted with an organic solvent like ethyl acetate. |
| 2. Emulsion Formation during Extraction: The presence of salts and other byproducts can lead to emulsions. | a. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions and remove water. |
Frequently Asked Questions (FAQs)
Q1: Why is the N-acetylation of 2-amino-4,4,4-trifluorobutanoic acid slower than that of other amino acids?
A1: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This effect reduces the electron density on the α-amino group, making it less nucleophilic and therefore less reactive towards electrophiles like acetic anhydride.[1]
Q2: What is the optimal pH for this reaction?
A2: The optimal pH is typically in the range of 8-10. In this pH range, the amino group is deprotonated and thus nucleophilic, while the carboxylic acid may be deprotonated, which can help with solubility in aqueous media.[2]
Q3: Can I use acetyl chloride instead of acetic anhydride?
A3: Yes, acetyl chloride is a more reactive acetylating agent and can be used, particularly if the reaction with acetic anhydride is sluggish. It is crucial to use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl generated in situ.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can compare the spot of the reaction mixture to the spots of the starting material and a pure product standard (if available).
Q5: What is a typical work-up procedure for this reaction?
A5: A common work-up procedure involves quenching the reaction, acidifying the solution to pH 2-3 with an acid like HCl, and then extracting the N-acetylated product with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride in an Aqueous Biphasic System
This protocol is a general guideline and may require optimization.
Materials:
-
2-amino-4,4,4-trifluorobutanoic acid
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Deionized water
Procedure:
-
Dissolution: Dissolve 2-amino-4,4,4-trifluorobutanoic acid (1.0 eq) in an aqueous solution of sodium bicarbonate (2.5 eq) or sodium carbonate (1.5 eq) at 0 °C (ice bath).
-
Addition of Acetic Anhydride: To the stirred solution, add acetic anhydride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Work-up:
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary
The following table provides a template for recording and comparing experimental data for the optimization of the N-acetylation of 2-amino-4,4,4-trifluorobutanoic acid.
| Entry | Base (eq.) | Acetic Anhydride (eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 1 | NaHCO3 (2.5) | 1.2 | 0 to RT | 4 | ||
| 2 | Na2CO3 (1.5) | 1.2 | 0 to RT | 4 | ||
| 3 | NaHCO3 (2.5) | 1.5 | 0 to RT | 4 | ||
| 4 | NaHCO3 (2.5) | 1.2 | 40 | 2 |
Experimental Workflow
The following diagram illustrates the general workflow for the optimization of the N-acetylation of 2-amino-4,4,4-trifluorobutanoic acid.
References
Technical Support Center: Purification of Crude 2-Acetamido-4,4,4-trifluorobutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Acetamido-4,4,4-trifluorobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Residual 2-Amino-4,4,4-trifluorobutanoic acid and the acetylating agent (e.g., acetic anhydride).
-
Reaction Byproducts: Diacetylated products or other side-reaction products.
-
Impurities from Synthesis of the Starting Amine: If the parent amino acid was synthesized, impurities from that process, such as diastereomers or bis-alkylated products, may carry over.
-
Residual Solvents: Solvents used in the reaction or work-up (e.g., ethyl acetate, dichloromethane).
-
Water: Moisture can be present in the crude product.
Q2: My purified product appears oily and won't solidify. What should I do?
A2: "Oiling out" is a common issue when purifying protected amino acids. This can happen if the compound separates from the solution above its melting point or as a supersaturated liquid. Here are some troubleshooting steps:
-
Ensure Complete Solvent Removal: Residual solvents from the reaction workup can inhibit crystallization. Dry your crude product thoroughly under high vacuum.
-
Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether, can induce solidification.
-
Use a Seed Crystal: If you have a small amount of solid product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
-
Adjust the Solvent System: The chosen recrystallization solvent may not be optimal. Experiment with different solvent systems.
Q3: I am seeing poor separation of my compound during column chromatography. What can I do to improve it?
A3: Poor separation can be due to several factors. Consider the following optimizations:
-
Optimize the Mobile Phase: The polarity of the eluent is crucial. Use thin-layer chromatography (TLC) to screen different solvent systems and gradients to achieve better separation. For polar compounds like N-acetylated amino acids, a gradient starting with a less polar solvent and gradually increasing the polarity is often effective.
-
Change the Stationary Phase: While silica gel is common, for highly polar or hydrophilic compounds, consider using alumina or a polymer-based column, such as an amino HILIC column.
-
Adjust the Flow Rate: A slower flow rate can often improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
-
Sample Loading: Ensure the sample is dissolved in a minimal amount of the mobile phase and loaded as a concentrated band onto the column.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. Residual solvents are present. | - Use a lower boiling point solvent or a solvent pair. - Ensure the crude product is thoroughly dried under vacuum before recrystallization. - Try trituration with a non-polar solvent. |
| No Crystal Formation | The solution is not sufficiently supersaturated. Impurities are inhibiting crystallization. | - Concentrate the solution by slowly evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound. - Perform a preliminary purification by another method (e.g., acid-base extraction) to remove inhibitors. |
| Low Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation. - Ensure the washing solvent is pre-chilled. |
| Colored Impurities in Crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Caution: Charcoal can also adsorb the desired product, so use it sparingly. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. Column overloading. Flow rate is too high. | - Systematically test different mobile phase compositions using TLC. - Use less sample material for the amount of stationary phase. - Reduce the flow rate to improve resolution. |
| Compound Stuck on Column | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or acetic acid may be necessary. |
| Tailing Peaks | The compound is interacting too strongly with the stationary phase. The column is degrading. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for an acidic compound on silica gel). - Use a fresh column or a different stationary phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Methodology:
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane or ethanol/water) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.
Methodology:
-
Stationary Phase and Mobile Phase Selection: Based on the polarity of the compound, select an appropriate stationary phase (silica gel is a common choice). Use TLC to determine a suitable mobile phase system that gives good separation (Rf value of the product ideally between 0.3 and 0.5). A common mobile phase for N-acetylated amino acids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
The following tables provide representative data for the purification of N-acetylated amino acids. Actual results for this compound may vary depending on the nature and amount of impurities in the crude material.
Table 1: Recrystallization Solvent Systems and Expected Recovery
| Solvent System | Typical Purity | Expected Recovery Range | Notes |
| Ethyl Acetate / Hexane | >98% | 60-85% | Good for moderately polar compounds. |
| Ethanol / Water | >97% | 50-80% | Effective for more polar compounds. |
| Toluene | >95% | 55-75% | Can be effective if other solvents fail. |
Table 2: Column Chromatography Conditions and Purity
| Stationary Phase | Mobile Phase Gradient | Typical Purity | Expected Yield |
| Silica Gel | Hexane to Ethyl Acetate (gradient) | >99% | 70-90% |
| Silica Gel | Dichloromethane to Methanol (gradient) | >99% | 65-85% |
| Amino HILIC | Acetonitrile / Ammonium Formate Buffer | >99% | 75-95% |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
side reactions in the preparation of 2-Acetamido-4,4,4-trifluorobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-4,4,4-trifluorobutanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common and effective method involving the asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base, followed by N-acetylation.
Issue 1: Low Yield of the Desired 2-Amino-4,4,4-trifluorobutanoic acid Intermediate
| Potential Cause | Troubleshooting Steps |
| Incomplete Alkylation Reaction | - Ensure all reagents, especially the trifluoroethyl iodide and the base (e.g., KOH), are of high purity and added in the correct stoichiometric ratios. A slight excess (e.g., 5 mol%) of the alkylating agent and base can be optimal.[1] - Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to confirm the consumption of the starting material. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent potential oxidation of reagents. |
| Formation of Side Products | - The primary side products are the minor diastereomer and the bis-alkylated product.[1] - To minimize the formation of the bis-alkylated product, avoid a large excess of the alkylating agent and the base. - Adhere to the recommended reaction temperature (e.g., 20-35°C) as higher temperatures may lead to increased side product formation. |
| Difficulties in Product Isolation | - A specific two-step quenching procedure with water is crucial for precipitating the desired major diastereomer with high purity, leaving byproducts in the aqueous washings.[1] - Ensure the correct volumes of water are added sequentially with adequate stirring time at the specified temperature (20-40°C) to allow for complete precipitation.[1] |
| Suboptimal Disassembly of the Ni(II) Complex | - Incomplete disassembly of the alkylated Ni(II) complex will result in a lower yield of the free amino acid. - The use of 6N HCl in a solvent like dimethoxyethane (DME) at a slightly elevated temperature (40-50°C) can facilitate efficient disassembly.[1] |
Issue 2: Presence of Impurities After N-Acetylation
| Potential Cause | Troubleshooting Steps |
| Incomplete Acetylation | - Ensure a sufficient excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used. - Control the pH of the reaction mixture. For acetylation in an aqueous medium, maintaining a slightly basic pH can be crucial for driving the reaction to completion. |
| O-Acetylation (if applicable) | - While the target molecule does not have a hydroxyl group, if other synthetic routes involving intermediates with hydroxyl groups are used, O-acetylation can be a side reaction. This can be minimized by careful control of pH and the amount of acetylating agent. |
| Racemization of the Chiral Center | - Racemization can occur, particularly under harsh conditions such as high temperatures or prolonged exposure to strong acids or bases. - Perform the acetylation under mild conditions (e.g., at room temperature or below). - Use a weaker base for pH adjustment if possible. |
| Residual Reagents or Byproducts | - Ensure proper work-up procedures to remove excess acetylating agent and any byproducts. This may include washing with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid and quenching excess anhydride. - Recrystallization of the final product is often an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 2-amino-4,4,4-trifluorobutanoic acid via Schiff base alkylation?
A1: The most common side reactions are the formation of the undesired diastereomer of the alkylated product and the bis-alkylation of the glycine Schiff base complex.[1] Careful control of stoichiometry and reaction conditions can minimize these byproducts.
Q2: How can I purify the desired diastereomer of the alkylated Ni(II) complex?
A2: A highly effective method is a two-step quenching of the reaction mixture with specific volumes of water. This procedure is designed to selectively precipitate the major diastereomer in high purity, while the minor diastereomer and other byproducts remain in the aqueous solution.[1]
Q3: What conditions should I use for the N-acetylation of 2-amino-4,4,4-trifluorobutanoic acid?
A3: While a specific protocol for this molecule is not widely published, general methods for N-acetylation of amino acids can be applied. A common approach is to use acetic anhydride in a suitable solvent. The reaction can be performed in an aqueous medium with careful pH control (typically slightly basic) or in an organic solvent. To avoid potential racemization, it is advisable to carry out the reaction at or below room temperature.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, several alternative strategies for the synthesis of α-trifluoromethyl amino acids have been reported. These include the Strecker synthesis starting from trifluoromethyl ketones, the use of trifluoromethylated building blocks like trifluoropyruvates, and various catalytic enantioselective methods.[2][3][4] Each of these routes will have its own unique set of potential side reactions and optimization parameters.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield of Major Diastereomer (Alkylation) | ~80% | [1] |
| Concentration of Byproducts in Aqueous Washings | < 1% | [1] |
Experimental Protocols
Key Experiment: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Ni(II) Complex Alkylation
This protocol is a summary based on a published large-scale synthesis and should be adapted and optimized for specific laboratory conditions.[1]
Step 1: Alkylation of the Ni(II)-Glycine Schiff Base Complex
-
In a four-necked flask under a nitrogen atmosphere, add N,N-dimethylformamide (DMF).
-
Add the chiral Ni(II)-glycine Schiff base complex, followed by 1,1,1-trifluoro-2-iodoethane (typically a 5 mol% excess) and a solution of potassium hydroxide (typically a 5 mol% excess) in methanol.
-
Stir the mixture at 20-35°C for approximately 1 hour.
-
Begin the two-step quenching process by adding 3 volumes of water (relative to the starting glycine complex) and stir for 1 hour at 20-35°C as a precipitate forms.
-
Add another 2 volumes of water and continue stirring for 1.5 hours at the same temperature.
-
Filter the precipitate and wash it with water. Dry the solid to obtain the alkylated Ni(II) complex.
Step 2: Disassembly of the Ni(II) Complex
-
In a four-necked flask, suspend the dried alkylated Ni(II) complex in dimethoxyethane (DME).
-
Add 6N hydrochloric acid (approximately 5 equivalents).
-
Heat the mixture to 40-50°C and stir for 1 hour. The solution should turn into a green suspension.
-
Cool the mixture to 20-40°C and add 2 volumes of water, stirring for another 1.5 hours.
-
Filter the precipitate (which contains the chiral auxiliary) and collect the filtrate containing the desired (S)-2-amino-4,4,4-trifluorobutanoic acid hydrochloride.
Step 3: N-Acetylation (General Procedure)
-
The aqueous solution of the amino acid hydrochloride can be directly used.
-
Cool the solution in an ice bath and adjust the pH to be slightly basic (e.g., pH 8-9) by the dropwise addition of a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Slowly add acetic anhydride (typically 1.1-1.5 equivalents) while maintaining the pH with the addition of the base.
-
Allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of around 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
improving coupling efficiency of 2-Acetamido-4,4,4-trifluorobutanoic acid in peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the coupling efficiency of 2-Acetamido-4,4,4-trifluorobutanoic acid in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" residue to couple in peptide synthesis?
The primary challenge arises from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group.[1] This effect reduces the nucleophilicity of the amino group of the growing peptide chain when the trifluoromethylated amino acid is already incorporated, making the subsequent coupling of the next amino acid difficult. Conversely, when coupling the carboxyl group of this compound, steric hindrance from the bulky trifluoromethyl group can slow down the reaction kinetics, potentially leading to incomplete coupling and lower yields.[2]
Q2: Which coupling reagents are most effective for incorporating this compound?
For challenging couplings involving sterically hindered or electron-deficient amino acids, high-potency coupling reagents are recommended. Reagents such as HATU, HCTU, and PyBOP are generally more effective than standard carbodiimides like DCC or DIC.[1] HATU is often considered the gold standard for such difficult couplings due to its high reactivity.[1]
Q3: What is "double coupling" and should it be used for this amino acid?
Double coupling is a technique where the coupling reaction is performed a second time with fresh reagents before proceeding to the next deprotection step. This is a highly effective strategy to drive the reaction to completion and is strongly recommended when incorporating this compound, especially if a ninhydrin test indicates incomplete coupling after the first attempt.[1]
Q4: When should I consider "capping" unreacted amines?
If double coupling does not result in a complete reaction (as indicated by a positive ninhydrin or Kaiser test), the remaining unreacted amino groups should be "capped".[1] Capping involves acetylating the free amines, typically with acetic anhydride, to prevent them from reacting in subsequent coupling steps. This ensures that the final product is not contaminated with deletion sequences, which can be difficult to separate during purification.[1]
Q5: Can the choice of base influence the coupling efficiency and risk of racemization?
Yes, the choice of base is critical. While a tertiary amine base like N,N-diisopropylethylamine (DIPEA) is commonly used, for amino acids prone to racemization, a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be preferred to minimize this side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction (Positive Ninhydrin/Kaiser Test) | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance from the trifluoromethyl group. 3. Suboptimal reaction conditions. | 1. Switch to a more potent coupling reagent such as HATU, HCTU, or COMU. 2. Perform a "double coupling" with a fresh solution of activated amino acid and reagents. 3. Increase the equivalents of the amino acid, coupling reagent, and base (e.g., 3-4 equivalents relative to resin loading). 4. Increase the coupling reaction time or moderately increase the temperature (e.g., to 40-50°C), while monitoring for potential side reactions. |
| Presence of Deletion Sequences in Final Peptide (Confirmed by Mass Spectrometry) | Incomplete coupling of the trifluoromethylated amino acid, followed by successful coupling of the subsequent residue. | 1. Implement a capping step with acetic anhydride after the coupling of this compound to block any unreacted amines.[1] 2. Optimize the coupling conditions for the difficult residue (reagent, time, temperature) to ensure maximum incorporation. |
| Difficulty in Purifying the Final Peptide | The presence of closely eluting deletion or other modified peptide sequences. | 1. Optimize the reverse-phase HPLC gradient to improve separation; a shallower gradient can enhance resolution. 2. Ensure that a capping step is used for difficult couplings to minimize the formation of deletion sequences. |
| Racemization of the Amino Acid Residue | 1. Over-activation of the carboxylic acid. 2. Use of a strong, non-hindered base. 3. Prolonged reaction at an elevated temperature. | 1. Minimize the pre-activation time before adding the amine component. 2. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. 3. If using heat, optimize for the shortest time necessary to achieve a good yield. |
Quantitative Data
The following table summarizes the relative performance of common coupling reagents in challenging peptide syntheses. While not specific to this compound, the data for other sterically hindered and electron-deficient amino acids provide a strong indication of their efficacy.
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| HATU | OAt ester | Very High | Considered the "gold standard" for difficult couplings; recommended for trifluoromethylated amino acids.[1] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU and a good alternative to HATU. |
| COMU | Oxyma ester | Very High | Comparable in efficiency to HATU, with byproducts that are generally more soluble. |
| PyBOP | OBt ester | High | A well-established reagent, effective for many hindered couplings. |
| DIC/HOBt | OBt ester | Moderate | A standard carbodiimide-based method; may be insufficient for highly challenging couplings. |
Experimental Protocols
Protocol: Manual Double Coupling of Fmoc-2-Acetamido-4,4,4-trifluorobutanoic acid
This protocol outlines a manual double coupling cycle for incorporating Fmoc-2-Acetamido-4,4,4-trifluorobutanoic acid onto a resin-bound peptide using HATU.
1. Resin Preparation and Fmoc Deprotection:
- Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
- Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
- Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.
- Wash the resin thoroughly with DMF (5-7 times).
2. First Coupling:
- In a separate vessel, dissolve Fmoc-2-Acetamido-4,4,4-trifluorobutanoic acid (3-4 equivalents relative to resin loading), HATU (3-4 equivalents), and HOAt (3-4 equivalents) in DMF.
- Add DIPEA (6-8 equivalents) to the amino acid solution and mix briefly.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Drain the reaction vessel.
3. Intermediate Wash and Monitoring:
- Wash the resin with DMF (3 times).
- Perform a Kaiser test on a small sample of resin beads.
- Negative result (beads remain colorless or yellowish): The coupling is likely complete. Proceed to the second coupling to ensure maximum incorporation.
- Positive result (beads turn blue): The coupling is incomplete. Proceed to the second coupling.
4. Second Coupling:
- Repeat step 2 (First Coupling) with a fresh solution of activated Fmoc-2-Acetamido-4,4,4-trifluorobutanoic acid.
- Agitate the reaction mixture for another 1-2 hours at room temperature.
- Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
5. Post-Coupling Kaiser Test and Capping (if necessary):
- Perform a final Kaiser test.
- Negative result: Proceed to the next Fmoc deprotection step in your synthesis.
- Positive result: Cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. Wash the resin thoroughly with DMF before proceeding.
Diagrams
Caption: Recommended workflow for double coupling of this compound.
Caption: Troubleshooting logic for addressing low coupling efficiency.
References
stability of the acetamido protecting group during peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of the acetamido group in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the acetamido group in peptide synthesis?
The primary role of the acetamido group (CH₃CO-) is as a permanent "capping" agent for the N-terminus of a synthetic peptide.[1][2] This modification is often performed for several reasons:
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To mimic native proteins: Many natural proteins are N-terminally acetylated.[3][4]
-
To increase proteolytic stability: Capping the N-terminus with an acetyl group can enhance the peptide's resistance to degradation by aminopeptidases, extending its half-life in biological systems.[4][5]
-
To alter physicochemical properties: Acetylation removes the positive charge from the N-terminal amine, which can influence the peptide's solubility and overall charge.[1]
-
To prevent side reactions: In cases where modifications are intended for internal side-chain amines (e.g., on lysine), capping the N-terminus ensures it does not compete in the reaction.[1]
Q2: How stable is the N-terminal acetamido group during peptide synthesis and cleavage?
The N-terminal acetamido group is generally very stable under the standard conditions of both Fmoc- and Boc-based solid-phase peptide synthesis (SPPS).[4] It is resistant to:
-
Base treatment: It withstands the repeated piperidine treatments used for Fmoc group removal.
-
Acid treatment: It is stable during the final cleavage from the resin and side-chain deprotection using strong acids like trifluoroacetic acid (TFA).[6]
The amide bond of the acetamido group is comparable in stability to the peptide bonds of the main chain. While most amide bonds are stable in neat TFA, their stability can be affected by the specific peptide sequence and cleavage conditions.[6][7]
Q3: Is the acetamido group used as a temporary protecting group for α-amino groups during chain elongation?
No, the acetamido group is not typically used as a temporary protecting group for the α-amino function of amino acids during stepwise peptide synthesis. Its stability to both acidic and basic conditions makes it unsuitable for this purpose, as it cannot be selectively removed at each cycle.[8][9] For temporary Nα-protection, groups like Fmoc (base-labile) and Boc (acid-labile) are the standards.[8]
Q4: What is the difference between N-terminal acetylation and the Acetamidomethyl (Acm) protecting group?
These are two distinct modifications with different purposes:
-
N-terminal Acetylation: A permanent cap on the N-terminal α-amino group of the peptide.
-
Acetamidomethyl (Acm) group: A semi-permanent protecting group for the thiol side-chain of cysteine residues.[2] The Cys(Acm) group is stable to TFA and is used when selective disulfide bond formation is required. Its removal needs specific reagents like mercury(II) acetate or iodine, which do not affect the rest of the peptide.[2][10]
Troubleshooting Guide
Issue 1: Incomplete N-terminal Acetylation
-
Symptom: Mass spectrometry of the crude peptide shows a significant peak corresponding to the uncapped peptide (with a free N-terminus).
-
Potential Causes & Solutions:
| Cause | Solution |
| Insufficient Reagents | Ensure at least a 10-fold excess of acetic anhydride and a suitable base (like DIPEA or pyridine) are used relative to the resin substitution.[11] |
| Inefficient Reaction | The acetylation reaction is typically fast. However, for sterically hindered N-termini or peptides prone to aggregation, reaction time can be extended. Perform a second coupling step to ensure the reaction goes to completion.[1] |
| Degraded Acetic Anhydride | Acetic anhydride is sensitive to moisture. Use fresh, high-quality reagent for the acetylation solution. |
| Peptide Aggregation | Aggregation of the resin-bound peptide can hinder access to the N-terminus. Wash the resin with a solvent known to disrupt aggregation (e.g., "Magic Mixture": DCM/DMF/NMP with Triton X100) before acetylation. |
Issue 2: Unexpected Side Product after Cleavage of an Acetylated Peptide
-
Symptom: Mass spectrometry shows a major peak corresponding to the desired peptide minus the N-terminal acetylated amino acid.
-
Potential Cause & Solution:
-
This specific side reaction is known to occur during TFA cleavage of peptides that have an N-acetylated, N-methylated amino acid at the N-terminus.[12] The acetyl group's carbonyl oxygen can act as a nucleophile, attacking the adjacent carbonyl group and leading to the cleavage of the first amino acid.[12]
-
Solution: If this side reaction is observed, consider the following:
-
Modify Cleavage Conditions: Reduce the TFA cleavage time and temperature to minimize the side reaction, though this may risk incomplete deprotection of other side chains.[12][13]
-
Modify the N-terminus: If the peptide design allows, replacing the N-terminal acetyl group with a different electron-withdrawing group, such as a methoxycarbonyl group, has been shown to prevent this specific deletion.[12]
-
-
Issue 3: Acetylation of Side-Chain Amines
-
Symptom: Mass spectrometry reveals acetylation on the ε-amino group of lysine residues in addition to, or instead of, the N-terminus.
-
Potential Cause & Solution:
-
This occurs if the lysine side-chain protecting group (e.g., Boc) is not fully stable to the conditions used during synthesis and is prematurely removed, exposing the side-chain amine to the acetylation reagents.
-
Solution:
-
Verify Orthogonality: Ensure the side-chain protection of all trifunctional amino acids is orthogonal to the Nα-Fmoc protection and stable throughout the synthesis cycles.[14]
-
Use Highly Stable Protecting Groups: For amino acids incorporated early in a long synthesis, consider using protecting groups with enhanced stability to minimize cumulative loss during repeated deprotection cycles.[2]
-
-
Experimental Protocols
Protocol: On-Resin N-Terminal Acetylation
This protocol describes the standard procedure for acetylating the N-terminus of a fully assembled peptide on the solid support prior to cleavage.
1. Materials:
-
Peptide-resin with a free N-terminus (after final Fmoc deprotection).
-
Acetylation Solution: 10% (v/v) Acetic Anhydride and 10% (v/v) Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF). Prepare fresh.
-
DMF for washing.
-
Dichloromethane (DCM) for washing.
2. Procedure:
-
Following the completion of peptide chain elongation, perform the final N-terminal Fmoc deprotection using 20% piperidine in DMF.
-
Wash the peptide-resin thoroughly with DMF (5-7 times) to completely remove residual piperidine.
-
Wash the peptide-resin with DCM (3-5 times).
-
Add the freshly prepared Acetylation Solution to the resin in the reaction vessel, ensuring the resin is fully submerged.
-
Agitate the mixture at room temperature for 30-60 minutes.[5]
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
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Wash the resin with DCM (3-5 times).
-
Dry the acetylated peptide-resin under vacuum. The peptide is now ready for cleavage from the resin and final deprotection.[11]
Note: To confirm complete acetylation, a small sample of the resin can be cleaved and analyzed by mass spectrometry before proceeding with the bulk cleavage. Alternatively, a colorimetric test like the Kaiser test can be used; a negative (yellow) result indicates the absence of free primary amines and thus successful capping.
Visualization of Key Processes
Workflow for Troubleshooting Incomplete N-Terminal Acetylation
Caption: Troubleshooting workflow for incomplete N-terminal acetylation.
Reaction Scheme for On-Resin N-Terminal Acetylation
Caption: On-resin N-terminal acetylation reaction.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. peptide.com [peptide.com]
- 3. Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin | Springer Nature Experiments [experiments.springernature.com]
- 4. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interanalyt.ru [interanalyt.ru]
- 6. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
Technical Support Center: Synthesis of 2-Acetamido-4,4,4-trifluorobutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-4,4,4-trifluorobutanoic acid.
Troubleshooting Low Yield
Low yield is a common challenge in multi-step organic synthesis. This section addresses specific issues that may arise during the preparation of this compound, which is typically a two-step process:
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Synthesis of the precursor: 2-Amino-4,4,4-trifluorobutanoic acid.
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N-acetylation: Conversion of the amino acid to the final acetamido product.
Step 1: Synthesis of 2-Amino-4,4,4-trifluorobutanoic acid
A robust method for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid involves the alkylation of a chiral nickel (II) complex of a glycine Schiff base with 1,1,1-trifluoro-2-iodoethane.[1]
Question: My yield of 2-Amino-4,4,4-trifluorobutanoic acid is lower than expected. What are the potential causes and solutions?
Answer: Low yields in this step can often be attributed to several factors related to reaction conditions and reagent stoichiometry.
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Suboptimal Base or Solvent: The choice of base and solvent is critical for this alkylation. While various bases and solvents can be used, a solution of potassium hydroxide (KOH) in methanol has been identified as optimal, with DMF being the preferred solvent.[1]
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Excess Reagents: Unlike many similar alkylations that require a large excess of base, this synthesis achieves optimal yield with only a slight excess (around 5 mol%) of both the base and the alkylating agent (1,1,1-trifluoro-2-iodoethane).[1] Using a large excess can lead to the formation of byproducts.
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Presence of Oxygen: Oxidative degradation of the starting nickel (II) complex can occur in the presence of molecular oxygen, leading to byproducts such as binuclear complexes and 4-phenylquinazoline derivatives.[1] It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen).[1]
-
Formation of Byproducts:
-
Minor Diastereomer: In addition to the desired (S,S) diastereomer, a minor (S,R) diastereomer can be formed.[1]
-
Bis-alkylation: The product can be further alkylated, leading to a bis-alkylated byproduct.[1]
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Inefficient Quenching and Isolation: A specific two-step quenching procedure with water has been shown to be effective for precipitating the diastereomerically pure product, maximizing the isolated yield.[1]
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Step 2: N-acetylation of 2-Amino-4,4,4-trifluorobutanoic acid
The final step is the N-acetylation of the amino acid. A common and effective method for this transformation is the use of acetic anhydride.
Question: I am experiencing a low yield during the N-acetylation of 2-Amino-4,4,4-trifluorobutanoic acid. What should I investigate?
Answer: Low yields in N-acetylation reactions are often related to reaction conditions, the reactivity of the starting material, and the workup procedure.
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Incomplete Reaction:
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Insufficient Acetylating Agent: Ensure that a sufficient molar excess of acetic anhydride is used.
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Inappropriate pH: The pH of the reaction mixture is crucial. The amino group needs to be sufficiently nucleophilic to attack the acetic anhydride. For peptide N-terminus acetylation, a slightly acidic to neutral pH is often optimal to favor acetylation of the α-amino group over any side-chain amines.[2]
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Low Temperature: While running the reaction at 0°C can improve selectivity for the α-amino group, it may also slow down the reaction rate.[2] Monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS) is recommended.
-
-
Side Reactions:
-
Esterification: If the reaction is carried out under conditions that favor esterification (e.g., in the presence of an alcohol and an acid catalyst), the carboxylic acid moiety could be esterified. Concurrent esterification and N-acetylation has been observed with reagents like triethyl orthoacetate.[3]
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Diacetylation: Although less common for amino acids, over-acetylation is a possibility if the reaction conditions are too harsh.
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Racemization: While less likely under standard N-acetylation conditions, the possibility of racemization at the α-carbon should be considered, especially if the reaction is performed at elevated temperatures or with a strong base.
-
-
Product Loss During Workup:
-
The product, this compound, is a relatively polar molecule. Ensure that the extraction solvent and procedure are optimized to minimize its loss to the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the N-acetylation of an amino acid?
A1: A general procedure involves dissolving the amino acid in a suitable solvent, often aqueous or a mixed solvent system. The pH is adjusted to be mildly basic to ensure the amino group is deprotonated and nucleophilic. Acetic anhydride is then added, often portion-wise, while maintaining the pH with the addition of a base. The reaction is typically stirred at room temperature or below until completion.
Q2: How can I monitor the progress of the N-acetylation reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino acid and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique to monitor the reaction and identify the desired product and any potential byproducts.
Q3: What are some common impurities I might see in my final product?
A3: Besides unreacted starting material and the byproducts mentioned in the troubleshooting section, impurities can also arise from the reagents themselves. Acetic acid is a byproduct of the reaction with acetic anhydride. If not properly removed during workup, it can contaminate the final product.
Q4: Can the trifluoromethyl group interfere with the N-acetylation reaction?
A4: The electron-withdrawing nature of the trifluoromethyl group can decrease the pKa of the amino group, making it more acidic and potentially less nucleophilic. This might require slightly more forcing conditions (e.g., longer reaction time, slight warming) compared to the N-acetylation of a non-fluorinated amino acid. However, the effect is not expected to be prohibitive.
Data Presentation
Table 1: Factors Affecting Yield in the Synthesis of 2-Amino-4,4,4-trifluorobutanoic acid
| Parameter | Condition | Effect on Yield | Reference |
| Base | KOH in Methanol | Optimal | [1] |
| NaOH, NaOMe, KOMe | Sub-optimal | [1] | |
| Solvent | DMF | Optimal | [1] |
| DMSO, CH3CN | Promising results | [1] | |
| Stoichiometry | ~5 mol% excess of base and alkylating agent | Optimal | [1] |
| Large excess of base | Increased byproduct formation | [1] | |
| Atmosphere | Inert (Nitrogen) | Minimizes oxidative degradation | [1] |
| Air | Potential for byproduct formation | [1] | |
| Quenching | Two-step water quench | Maximizes isolation of pure product | [1] |
Table 2: Illustrative Conditions for N-Acetylation of Amino Acids (Note: Optimal conditions for 2-Amino-4,4,4-trifluorobutanoic acid may vary)
| Parameter | Condition | Expected Outcome |
| Acetylating Agent | Acetic Anhydride | High conversion |
| Acetyl Chloride | High reactivity, may require more careful control | |
| Base | Pyridine, Triethylamine, NaOH | Effective for pH control |
| Solvent | Aqueous, Dichloromethane, DMF | Solvent choice depends on solubility and workup |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity |
| pH | Slightly acidic to neutral | Favors α-amino group acetylation |
Experimental Protocols
Key Experiment: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid[1]
This protocol is adapted from a large-scale synthesis.
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Reaction Setup: To a four-necked flask under a nitrogen atmosphere, add N,N-dimethylformamide (DMF).
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Reagent Addition: Add the Ni-glycine complex (S)-6, 1,1,1-trifluoro-2-iodoethane (1.05 equivalents), and a solution of KOH (1.05 equivalents) in methanol.
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Reaction: Stir the mixture at 20-35 °C for 1 hour.
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Quenching:
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Add water (3 volumes relative to the starting glycine complex) and stir for 1 hour at 20-35 °C.
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Add another portion of water (2 volumes) and stir for an additional 1.5 hours.
-
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Isolation: Filter the precipitate, wash with water, and dry to obtain the alkylated Ni(II) complex.
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Disassembly: The Ni(II) complex is then disassembled using aqueous HCl in dimethoxyethane (DME) to yield the desired (S)-2-Amino-4,4,4-trifluorobutanoic acid.
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: General experimental workflow for the N-acetylation of 2-Amino-4,4,4-trifluorobutanoic acid.
References
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Acetamido-4,4,4-trifluorobutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Acetamido-4,4,4-trifluorobutanoic acid in organic solvents.
Troubleshooting Guides
Issue 1: Poor or Incomplete Dissolution in a Chosen Organic Solvent
Initial Assessment Workflow
Caption: Troubleshooting workflow for addressing poor solubility.
Possible Causes and Solutions:
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Inappropriate Solvent Choice: The polarity of this compound, with its polar carboxylic acid and amide groups and a nonpolar trifluoromethyl group, requires careful solvent selection.
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Solution: Conduct a solvent screening study. Test solubility in a range of solvents with varying polarities. Good starting points include polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), as well as alcohols like ethanol.
-
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Low Dissolution Rate: The compound may be dissolving, but at a very slow rate.
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Solution 1: Mechanical Agitation: Vigorous stirring, vortexing, or sonication can increase the surface area of the solid exposed to the solvent, accelerating dissolution.
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Solution 2: Temperature Adjustment: Gentle heating can increase the kinetic energy of the system and often improves solubility. However, be cautious of potential degradation at elevated temperatures. It is advisable to start with gentle warming (e.g., 30-40°C).
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Issue 2: Precipitation of the Compound Upon Standing or Cooling
Possible Causes and Solutions:
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Supersaturated Solution: The compound may have initially dissolved with the aid of heat, creating a supersaturated solution that is not stable at a lower temperature.
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Solution: Re-dissolve the compound with gentle heating and then allow it to cool slowly. This may help in achieving a stable saturated solution at room temperature. If precipitation still occurs, the concentration may be too high for that specific solvent at that temperature.
-
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Change in Solvent Composition: Evaporation of a volatile solvent component in a co-solvent system can alter the polarity and reduce the solubility of the compound.
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Solution: Ensure the container is well-sealed to prevent solvent evaporation, especially when working with volatile solvents.
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Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
A1: Based on the structure, which contains both polar (carboxylic acid, amide) and nonpolar (trifluoromethyl) moieties, polar aprotic solvents are a good starting point. We recommend trying Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF). Alcohols such as ethanol may also be effective. A systematic solvent screening is the best approach to identify the optimal solvent for your specific application.
Q2: Can I use heat to dissolve the compound?
A2: Yes, gentle heating can be an effective method to increase the solubility of this compound. However, it is crucial to monitor for any signs of degradation, such as a change in color. Start with a low temperature (e.g., 30-40°C) and gradually increase if necessary.
Q3: How can I improve solubility without changing the primary solvent?
A3: Several techniques can be employed:
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Co-solvents: Adding a small amount of a good solvent (a co-solvent) to your primary solvent can significantly enhance solubility. For example, if your primary solvent is dichloromethane (DCM), adding a small percentage of DMSO or DMF might improve solubility.
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pH Adjustment (for protic solvents): In protic solvents like water or alcohols, the solubility of a carboxylic acid can be dramatically increased by adding a base (e.g., a non-nucleophilic organic base like triethylamine) to form a more soluble salt.
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Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the rate of dissolution.
Q4: The trifluoromethyl group is described as lipophilic. Why is the compound not readily soluble in nonpolar solvents?
A4: While the trifluoromethyl group does increase lipophilicity, the presence of the polar carboxylic acid and acetamido groups dominates the overall polarity of the molecule. These polar groups have strong intermolecular interactions (like hydrogen bonding) that nonpolar solvents cannot effectively disrupt. Therefore, polar solvents are generally required to dissolve this compound. The principle of "like dissolves like" is key here; the overall polarity of the molecule is the primary determinant of its solubility.
Experimental Protocols
Protocol 1: Solvent Screening for Solubility Determination
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Preparation: Add a pre-weighed amount (e.g., 1 mg) of this compound to several vials.
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Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., DMSO, DMF, acetonitrile, ethanol, methanol, dichloromethane, ethyl acetate).
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Agitation: Vortex each vial at room temperature for 2 minutes.
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Observation: Visually inspect for complete dissolution.
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Incremental Solvent Addition: If the compound is not fully dissolved, add another 100 µL of the solvent and repeat the agitation and observation steps. Continue this process until the compound is fully dissolved or a maximum solvent volume is reached.
-
Quantification: Calculate the approximate solubility in mg/mL for each solvent where dissolution was achieved.
Protocol 2: Improving Solubility with a Co-solvent
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Initial Suspension: Prepare a suspension of this compound in your primary solvent of choice (e.g., 1 mg in 500 µL of dichloromethane).
-
Co-solvent Addition: To the suspension, add a co-solvent (e.g., DMSO) dropwise while vortexing.
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Observation: Continue adding the co-solvent until the solid completely dissolves.
-
Record: Note the volume of the co-solvent required to achieve dissolution. This will give you an effective co-solvent ratio.
Data Presentation
Table 1: Solubility of 4-Acetamidobutyric Acid in Various Solvents
| Solvent | Solubility (approx.) | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Ethanol | ~1 mg/mL | |
| Phosphate-buffered saline (PBS), pH 7.2 | ~10 mg/mL |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the structural features of this compound and its expected solubility characteristics.
Caption: Influence of functional groups on solubility.
analytical techniques to identify impurities in 2-Acetamido-4,4,4-trifluorobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetamido-4,4,4-trifluorobutanoic acid. Our goal is to offer practical solutions to common analytical challenges encountered during impurity identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in synthetically produced this compound?
A1: Based on synthetic routes for structurally similar compounds, potential impurities in this compound can be categorized as process-related impurities and degradation products.
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Process-Related Impurities: These arise from the synthetic process itself. For instance, in syntheses involving the alkylation of a glycine equivalent, potential impurities include diastereomers if chiral centers are present, bis-alkylated products, and unreacted starting materials.[1] Other potential process-related impurities can include reagents, catalysts, and solvents used in the synthesis.
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Degradation Products: These can form under harsh reaction conditions or during storage. For example, oxidative degradation of starting materials can occur in the presence of a strong base and molecular oxygen.[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.
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High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a primary technique for separating the main compound from its impurities. UV detection is commonly used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for the identification of unknown impurities by providing molecular weight information.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural elucidation of isolated impurities.[3] ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile or semi-volatile impurities.
Q3: How can I confirm the structure of an unknown impurity?
A3: The structural elucidation of an unknown impurity typically involves a multi-step approach:
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Isolation: The impurity is first isolated from the bulk material, often using preparative HPLC.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the impurity, which helps in determining its elemental composition. Tandem MS (MS/MS) experiments can provide fragmentation patterns, offering clues about the impurity's structure.
-
NMR Spectroscopy: One-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted on the isolated impurity to determine its complete chemical structure.
Troubleshooting Guides
HPLC Analysis: Poor Peak Shape
Issue: I am observing peak tailing or fronting for this compound or its impurities during HPLC analysis.
dot
References
Validation & Comparative
A Comparative Guide to 2-Acetamido-4,4,4-trifluorobutanoic Acid and Other Fluorinated Amino Acids for Advanced Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance and Metabolic Pathways of Fluorinated Amino Acids Supported by Experimental Data.
The strategic incorporation of fluorine into amino acid scaffolds has become a pivotal tool in drug discovery and protein engineering. This modification can significantly alter the physicochemical properties of the parent molecule, leading to enhanced metabolic stability, increased hydrophobicity, and modulated biological activity. This guide provides a comparative analysis of 2-Acetamido-4,4,4-trifluorobutanoic acid alongside other key fluorinated amino acids, namely Hexafluoroleucine and Trifluoroalanine. The information presented is supported by available experimental data and detailed methodologies to inform the rational design of novel therapeutics and research probes.
Executive Summary
Fluorination of amino acids offers a powerful strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This compound, a derivative of 2-amino-4,4,4-trifluorobutanoic acid, is of particular interest as a bioisostere for naturally occurring amino acids like leucine.[1][2] While direct comparative experimental data for this compound is limited in publicly available literature, this guide compiles relevant data for its non-acetylated counterpart and other well-studied fluorinated amino acids to provide a valuable comparative framework. The inclusion of detailed experimental protocols allows researchers to conduct their own comparative studies.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine atoms significantly impacts the hydrophobicity of amino acids. This is a critical parameter influencing protein folding, membrane permeability, and interactions with biological targets. The partition coefficient (logP) is a common measure of hydrophobicity.
| Amino Acid | Structure | Molecular Weight ( g/mol ) | Calculated logP |
| This compound | 199.13[3] | Not available | |
| Hexafluoroleucine | 227.13 | Not available | |
| Trifluoroalanine | 143.06[4] | -2.3[4][5] | |
| Non-fluorinated Analogues | |||
| N-Acetyl-Leucine | 173.21 | -0.4 | |
| Alanine | 89.09 | -2.85[6] |
Performance Comparison of Fluorinated Amino Acids
The incorporation of fluorinated amino acids into peptides can dramatically enhance their performance by improving metabolic stability and altering cellular uptake.
Metabolic Stability
One of the most significant advantages of fluorination is the increased resistance to enzymatic degradation, particularly by proteases. The strong carbon-fluorine bond and the steric hindrance provided by fluorine atoms can shield the peptide backbone from cleavage.[5][7][8]
| Fluorinated Amino Acid | Peptide/Model System | Enzyme/Matrix | Improvement in Stability (Half-life, t½) |
| Hexafluoroleucine | GLP-1 Analogue | DPP IV | ~2.3-fold more resistant[9] |
| Trifluoroalanine | Model Peptide | Alanine Racemase | Acts as a suicide substrate, indicating interaction with the enzyme active site which can lead to inactivation.[10] |
| 2-Amino-4,4,4-trifluorobutanoic acid derivatives | β-amino difluoromethyl ketones | Rat Liver Microsomes | Stability is highly dependent on the overall structure; some derivatives show high instability while others are stable.[11] |
Note: Direct quantitative data for this compound was not found. The data for related compounds suggests that fluorination generally enhances metabolic stability, but the effect is context-dependent.
Cellular Uptake
The ability of a peptide to cross cell membranes is crucial for its therapeutic efficacy if the target is intracellular. Fluorination can modulate cellular uptake by increasing the hydrophobicity and altering the conformational properties of the peptide.
| Fluorinated Amino Acid | Peptide/Model System | Cell Line | Observed Effect on Cellular Uptake |
| Perfluoroalkylated Amino Acids | Tripeptides with Alexa Fluor 647 | HeLa | Higher cellular uptake efficiency compared to their alkyl-containing counterparts.[12][13] |
| 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB) | N/A | 9L gliosarcoma | Transported primarily via the L-type amino acid transport system.[14] |
Note: Specific data on the impact of this compound on the cellular uptake of peptides is not available. However, the general trend suggests that increased fluorination can enhance cellular penetration.
Experimental Protocols
To facilitate direct comparison, detailed protocols for key experiments are provided below.
Synthesis of N-Acetylated Fluorinated Amino Acids
A general method for the N-acetylation of amino acids can be adapted for 2-amino-4,4,4-trifluorobutanoic acid. A common method involves the use of acetic anhydride. A more specific protocol for trifluoroacetylation, which can be adapted for acetylation, is the reaction with trifluoroacetic anhydride (TFAA) or S-alkyltrifluorothioacetate.[9][15]
Protocol for N-Trifluoroacetylation (Adaptable for Acetylation):
-
Dissolution: Dissolve the amino acid (e.g., 2-amino-4,4,4-trifluorobutanoic acid) in an aqueous solution.
-
pH Adjustment: Adjust the pH of the solution to 9-10 using a base such as 1 N NaOH.
-
Reagent Addition: Add the acetylating agent (e.g., acetic anhydride or an equivalent acetylating reagent).
-
Reaction: Stir the mixture vigorously at room temperature, maintaining the pH between 9 and 10 by adding NaOH as needed.
-
Workup: After the reaction is complete, acidify the solution to pH 2 with concentrated HCl.
-
Extraction: Extract the N-acetylated amino acid with an organic solvent like ethyl acetate.
-
Isolation: Dry the organic extracts, filter, and concentrate to yield the final product.[9]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[16][17]
-
Incubation Mixture: Prepare a mixture containing liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound (e.g., a peptide containing the fluorinated amino acid).
-
Initiation: Start the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line corresponds to the elimination rate constant, from which the half-life (t½) can be calculated.
Protease Degradation Assay
This assay measures the resistance of a peptide to cleavage by specific proteases or in a complex biological matrix like human serum.[7][18]
-
Incubation: Incubate the peptide containing the fluorinated amino acid in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.
-
Sampling: Collect aliquots from the incubation mixture at different time points.
-
Quenching: Stop the enzymatic reaction in each aliquot, for example, by adding an acid like trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). The degradation of the parent peptide is monitored by the decrease in its corresponding peak area over time.
-
Quantification: Calculate the percentage of the peptide remaining at each time point relative to the amount at time zero.
Cellular Uptake Assay
This assay quantifies the amount of a compound that enters cells over time.[12][13]
-
Cell Culture: Plate cells (e.g., HeLa, MCF7) in a multi-well plate and grow them to a suitable confluency.
-
Compound Treatment: Treat the cells with a medium containing the fluorescently labeled peptide of interest at a specific concentration.
-
Incubation: Incubate the cells for various time points at 37°C.
-
Washing: After incubation, wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove any compound that is not internalized.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Quantify the amount of the fluorescently labeled peptide in the cell lysate using a fluorescence plate reader. Alternatively, cellular uptake can be analyzed by flow cytometry or confocal microscopy.
-
Data Normalization: Normalize the fluorescence signal to the total protein content in the cell lysate to account for variations in cell number.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and their underlying logic, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoroalanine | C3H4F3NO2 | CID 87122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3,3-Trifluoroalanine | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-Fmoc-5,5,5,5',5',5'-Hexafluoro-L-leucine for SPPS [benchchem.com]
- 17. nuvisan.com [nuvisan.com]
- 18. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Acetamido-4,4,4-trifluorobutanoic acid and its Non-fluorinated Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on bioactive molecules is paramount. This guide provides a comparative overview of 2-Acetamido-4,4,4-trifluorobutanoic acid and its non-fluorinated counterpart, 2-acetamidobutanoic acid. Due to a lack of direct comparative experimental studies in publicly available literature, this guide synthesizes information on the expected effects of trifluorination based on established principles in medicinal chemistry and provides a framework for potential future research.
Introduction
The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group (-CF3) is a particularly common modification. This guide explores the potential biological distinctions between this compound and 2-acetamidobutanoic acid, providing a theoretical and practical foundation for researchers investigating these and similar compounds. This compound is noted for its potential application in pharmaceutical research as an intermediate in synthesizing various bioactive molecules.[1] The trifluoromethyl group is key to enhancing metabolic stability and bioavailability, making it a valuable component in the development of enzyme inhibitors and receptor modulators for conditions such as cancer and neurological diseases.[1]
Physicochemical Properties: The Impact of Trifluorination
The introduction of a trifluoromethyl group is expected to significantly alter the physicochemical properties of 2-acetamidobutanoic acid. These changes form the basis for their potentially divergent biological activities.
| Property | 2-Acetamidobutanoic Acid (Predicted) | This compound (Predicted) | Rationale for Difference |
| Molecular Weight | 145.16 g/mol | 199.13 g/mol | Addition of three fluorine atoms. |
| Lipophilicity (LogP) | Lower | Higher | The trifluoromethyl group is highly lipophilic. |
| Metabolic Stability | Lower | Higher | The carbon-fluorine bond is very strong and resistant to enzymatic cleavage. |
| Acidity of Carboxylic Acid | Weaker | Stronger | The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid. |
Postulated Biological Effects and Signaling Pathways
While direct experimental evidence is lacking, the known effects of trifluorination allow for informed hypotheses regarding the biological activities of these compounds.
Enzyme Inhibition
Trifluoromethyl ketones are well-established inhibitors of various proteases, particularly serine and cysteine proteases. The electrophilic nature of the ketone in a trifluoromethyl ketone moiety allows it to form a stable tetrahedral intermediate with the active site serine or cysteine residue, effectively blocking the enzyme's catalytic activity. It is plausible that this compound, or derivatives thereof, could be explored as potential enzyme inhibitors.
Experimental Workflow for Screening Enzyme Inhibition:
Impact on Cell Signaling
The increased lipophilicity of this compound may enhance its ability to cross cell membranes, potentially leading to greater intracellular concentrations and more pronounced effects on signaling pathways compared to its non-fluorinated analog. The specific pathways affected would depend on the cellular targets of these molecules, which remain to be elucidated.
Experimental Protocols
As no direct comparative studies are available, the following are proposed general protocols for investigating the biological effects of these compounds.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and 2-acetamidobutanoic acid on a given cell line.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value for each compound.
Western Blot for Signaling Pathway Analysis
Objective: To investigate the effect of the compounds on the activation of a specific signaling pathway (e.g., MAPK, PI3K/Akt).
Methodology:
-
Cell Treatment: Treat cells with the test compounds at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of the target signaling proteins.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
While direct comparative data on the biological effects of this compound and 2-acetamidobutanoic acid is not currently available, the principles of medicinal chemistry strongly suggest that the trifluorinated analog will exhibit enhanced metabolic stability and lipophilicity. These properties may translate to increased potency and altered pharmacokinetic profiles in biological systems. The provided experimental frameworks offer a starting point for researchers to elucidate the specific biological activities of these compounds and to rationally design future analogs with improved therapeutic potential. Further research is necessary to move from theoretical predictions to concrete experimental data.
References
A Spectroscopic Comparison of 2-Acetamido-4,4,4-trifluorobutanoic Acid and Its Derivatives
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 2-Acetamido-4,4,4-trifluorobutanoic acid and its common derivatives: the methyl ester, ethyl ester, and amide. The introduction of the trifluoromethyl group significantly influences the spectral properties of these molecules, offering unique signatures for characterization. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for the identification and characterization of these compounds in various research and development settings.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | CH₂ (C-3) | Acetyl CH₃ | Other |
| This compound | ~4.5 (m) | ~2.8-3.0 (m) | ~2.1 (s) | COOH: ~10-12 (br s) |
| Methyl 2-acetamido-4,4,4-trifluorobutanoate | ~4.6 (m) | ~2.8-3.0 (m) | ~2.0 (s) | OCH₃: ~3.7 (s) |
| Ethyl 2-acetamido-4,4,4-trifluorobutanoate | ~4.6 (m) | ~2.8-3.0 (m) | ~2.0 (s) | OCH₂CH₃: ~4.2 (q), ~1.3 (t) |
| 2-Acetamido-4,4,4-trifluorobutanamide | ~4.4 (m) | ~2.7-2.9 (m) | ~2.0 (s) | CONH₂: ~7.0, ~7.5 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O (Carboxyl/Ester/Amide) | C=O (Amide) | C-2 | C-3 | C-4 (CF₃) | Acetyl CH₃ | Other |
| This compound | ~175 | ~170 | ~52 (q) | ~35 (q) | ~125 (q, ¹JCF ≈ 280 Hz) | ~23 | - |
| Methyl 2-acetamido-4,4,4-trifluorobutanoate | ~172 | ~170 | ~52 (q) | ~35 (q) | ~125 (q, ¹JCF ≈ 280 Hz) | ~23 | OCH₃: ~53 |
| Ethyl 2-acetamido-4,4,4-trifluorobutanoate | ~171 | ~170 | ~52 (q) | ~35 (q) | ~125 (q, ¹JCF ≈ 280 Hz) | ~23 | OCH₂: ~62, CH₃: ~14 |
| 2-Acetamido-4,4,4-trifluorobutanamide | ~174 | ~171 | ~53 (q) | ~35 (q) | ~125 (q, ¹JCF ≈ 280 Hz) | ~23 | - |
Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm)
| Compound | CF₃ |
| This compound and its derivatives | ~ -65 to -75 (t, ³JHF ≈ 9-11 Hz) |
Table 4: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | O-H (Carboxylic Acid) | N-H (Amide) | C=O (Carboxylic Acid/Ester) | C=O (Amide I) | N-H Bend (Amide II) | C-F |
| This compound | 2500-3300 (broad) | 3200-3400 | ~1720 | ~1650 | ~1550 | 1100-1300 |
| Methyl 2-acetamido-4,4,4-trifluorobutanoate | - | 3200-3400 | ~1740 | ~1660 | ~1550 | 1100-1300 |
| Ethyl 2-acetamido-4,4,4-trifluorobutanoate | - | 3200-3400 | ~1735 | ~1660 | ~1550 | 1100-1300 |
| 2-Acetamido-4,4,4-trifluorobutanamide | - | 3200-3400 (two bands) | - | ~1680 | ~1640 | 1100-1300 |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments |
| This compound | C₆H₈F₃NO₃ | 199.13 | [M-H]⁻, [M-COOH]⁺, [M-CH₂CF₃]⁺ |
| Methyl 2-acetamido-4,4,4-trifluorobutanoate | C₇H₁₀F₃NO₃ | 213.15 | [M+H]⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Ethyl 2-acetamido-4,4,4-trifluorobutanoate | C₈H₁₂F₃NO₃ | 227.18 | [M+H]⁺, [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺ |
| 2-Acetamido-4,4,4-trifluorobutanamide | C₆H₉F₃N₂O₂ | 210.14 | [M+H]⁺, [M-NH₂]⁺, [M-CONH₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were acquired on a 400 MHz or 500 MHz spectrometer. Samples (~10-20 mg) were dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
¹H NMR: Spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 250 ppm. Chemical shifts are reported in ppm relative to TMS.
-
¹⁹F NMR: Spectra were recorded with a spectral width of 100 ppm. Chemical shifts are reported in ppm relative to an external standard of CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as thin films between NaCl plates. Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion. Data was acquired in both positive and negative ion modes.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of the target compounds.
Caption: Synthetic and analytical workflow.
Signaling Pathway Context
While these small molecules are not directly involved in signaling pathways themselves, they are designed as building blocks for peptides and other bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity to target proteins. The diagram below illustrates a generalized concept of how a peptide incorporating one of these amino acid analogues could interact with a cellular signaling pathway.
Caption: Peptide-receptor interaction model.
A Comparative Guide to the Stability of Peptides Containing Trifluoroleucine versus 2-Acetamido-4,4,4-trifluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids is a key strategy in modern drug discovery to enhance the therapeutic properties of peptides, including their stability. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties that fluorine imparts. This guide provides a comparative analysis of the stability of peptides containing two such amino acids: 5,5,5-trifluoroleucine and 2-Acetamido-4,4,4-trifluorobutanoic acid.
While extensive research has demonstrated the stabilizing effects of trifluoroleucine in various peptide scaffolds, a comprehensive literature search yielded no available experimental or computational data on the stability of peptides containing this compound. Therefore, this guide will focus on the well-documented stabilizing properties of trifluoroleucine-containing peptides and will highlight the current knowledge gap regarding this compound.
Enhanced Thermal Stability with Trifluoroleucine
The substitution of leucine with 5,5,5-trifluoroleucine has been shown to significantly increase the thermal stability of peptides, particularly in coiled-coil structures. The trifluoromethyl group enhances hydrophobicity, which can lead to more stable folded conformations.
Below is a summary of quantitative data from studies on coiled-coil peptides where leucine was replaced by trifluoroleucine.
| Peptide System | Amino Acid Substitution | Melting Temperature (Tm) | Change in Tm | Reference |
| Coiled-Coil Homodimer A1 | Leucine | 55°C | - | [1] |
| (2S,4R)-5,5,5-trifluoroleucine | 65°C | +11°C | [1] | |
| (2S,4S)-5,5,5-trifluoroleucine | 65°C | +11°C | [1] | |
| GCN4-p1d Leucine Zipper | Leucine | 48°C | - | [2] |
| 5,5,5-trifluoroleucine | 61°C | +13°C | [2] |
Proteolytic Stability of Fluorinated Peptides
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of fluorinated amino acids can enhance proteolytic stability, although this effect is not universal and depends on the specific enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination.[3]
Studies on various fluorinated amino acids have shown that they can confer resistance to enzymatic cleavage.[4] However, a systematic study on the proteolytic stability of fluorinated peptides concluded that the stabilizing effect is not predictable and is highly dependent on the context of the peptide and the protease involved.[3]
There is currently no available data on the proteolytic stability of peptides containing this compound.
Experimental Protocols
A common method to assess the thermal stability of peptides is through thermal denaturation studies monitored by Circular Dichroism (CD) spectroscopy.
Protocol: Thermal Denaturation of Peptides by Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[2] For trifluoroleucine-containing peptides, the corresponding Fmoc-protected trifluoroleucine is used during synthesis.[2]
-
Purified peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
The peptide concentration is determined, typically in the range of 10-100 µM.
-
-
CD Spectroscopy:
-
CD spectra are recorded on a spectropolarimeter equipped with a temperature controller.
-
Wavelength scans (e.g., from 195 to 250 nm) are performed at a low temperature (e.g., 1°C) to confirm the secondary structure of the peptide.[1]
-
Thermal denaturation is monitored by recording the change in molar ellipticity at a specific wavelength (e.g., 222 nm for α-helical peptides) as the temperature is increased at a constant rate (e.g., 1-2°C/min).[1]
-
-
Data Analysis:
-
The melting temperature (Tm) is determined as the midpoint of the thermal unfolding transition.
-
The data can be fitted to a two-state model to derive thermodynamic parameters such as the enthalpy and entropy of unfolding.
-
General Workflow for Peptide Stability Assessment
The following diagram illustrates a generalized experimental workflow for the comparative assessment of peptide stability.
Caption: A generalized workflow for assessing and comparing peptide stability.
Conclusion
The incorporation of 5,5,5-trifluoroleucine is a well-established strategy for enhancing the thermal stability of peptides. The available data consistently show a significant increase in the melting temperature of peptides upon substitution of leucine with its trifluorinated analog. While fluorination can also improve proteolytic stability, this effect is less predictable and highly context-dependent.
A significant gap in the current scientific literature exists regarding the impact of this compound on peptide stability. Further research, including synthesis of peptides containing this amino acid and subsequent stability studies, is necessary to enable a direct comparison with trifluoroleucine and to understand its potential for peptide drug development. Researchers and drug developers are encouraged to consider the robust data supporting the use of trifluoroleucine for enhancing peptide stability, while also recognizing the unexplored potential of other novel fluorinated amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational and Experimental Evaluation of the Stability of a GLP-1-like Peptide in Ethanol-Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Acetamido-4,4,4-trifluorobutanoic Acid
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel compounds are paramount. This guide provides a detailed examination of the expected mass spectrometry fragmentation pattern of 2-Acetamido-4,4,4-trifluorobutanoic acid, a molecule of interest in various research domains due to its unique combination of an amino acid scaffold, an acetyl group, and a trifluoromethyl moiety. In the absence of direct experimental data for this specific molecule, this guide leverages established fragmentation principles and data from structurally analogous compounds to predict its behavior under mass spectrometric analysis. Furthermore, we present a comparative analysis with an alternative analytical technique and provide a comprehensive experimental protocol for its characterization.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer, particularly under electrospray ionization (ESI) in positive ion mode, is anticipated to follow characteristic pathways dictated by the lability of its functional groups. The protonated molecule, [M+H]+, will likely undergo a series of fragmentation events, primarily involving the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and trifluoromethane (CHF₃), as well as cleavage of the amide and carbon-carbon bonds.
Based on the fragmentation patterns observed for N-acetylated amino acids and compounds containing trifluoromethyl groups, the following key fragment ions are predicted.[1][2][3]
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| [M+H - 18]+ | H₂O | Loss of water from the carboxylic acid group. |
| [M+H - 28]+ | CO | Decarbonylation, likely following the initial loss of water.[3] |
| [M+H - 42]+ | CH₂CO | Loss of the acetyl group as ketene. |
| [M+H - 69]+ | CF₃ | Cleavage of the C-C bond adjacent to the trifluoromethyl group. |
| [M+H - 87]+ | H₂O + CF₃ | Sequential loss of water and the trifluoromethyl group. |
| [M+H - 101]+ | CH₂CO + CF₃ | Sequential loss of the acetyl group and the trifluoromethyl group. |
The trifluoromethyl group is a strong electron-withdrawing group, which will influence the charge distribution and fragmentation pathways. The initial loss of water from the carboxylic acid is a common fragmentation route for amino acids.[3] Subsequent fragmentation can involve the amide bond, leading to characteristic b- and y-type ions if this were a peptide, but in this smaller molecule, we expect cleavage around the core butanoic acid structure.
Visualizing the Fragmentation Pathway
To illustrate the predicted fragmentation cascade of this compound, the following diagram was generated using Graphviz (DOT language).
Caption: Predicted fragmentation pathway of protonated this compound.
Comparative Analysis: Mass Spectrometry vs. ¹⁹F NMR Spectroscopy
While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, other techniques can offer complementary structural details. For a fluorinated molecule like this compound, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful alternative.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | High sensitivity, requires very small sample amounts, can be coupled with chromatography for complex mixture analysis. | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS, fragmentation can be complex to interpret. |
| ¹⁹F NMR Spectroscopy | Information about the chemical environment of the fluorine atoms, including the number of different fluorine environments and through-bond and through-space couplings to other nuclei. | Highly sensitive to changes in the local electronic environment, non-destructive, provides detailed structural and conformational information.[4] | Lower throughput than MS, requires larger sample amounts, provides information only on the fluorinated parts of the molecule. |
In the context of this compound, ¹⁹F NMR would be instrumental in confirming the presence and integrity of the trifluoromethyl group and could provide insights into the molecule's conformation in solution.
Experimental Protocol: LC-MS/MS Analysis
The following protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve the synthesized and purified this compound in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.
-
Prepare serial dilutions from the stock solution to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
For analysis in biological matrices, a protein precipitation or solid-phase extraction step may be necessary.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan MS to identify the precursor ion [M+H]+, followed by product ion scan (MS/MS) of the precursor ion.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for precursor ion intensity).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped or set at multiple energies (e.g., 10, 20, 30 eV) to observe a range of fragment ions.
4. Data Analysis:
-
Identify the precursor ion corresponding to the protonated molecule.
-
Analyze the MS/MS spectrum to identify the characteristic fragment ions and compare them to the predicted fragmentation pattern.
-
For quantitative analysis, develop a method using multiple reaction monitoring (MRM) by selecting specific precursor-to-product ion transitions.
Experimental Workflow Visualization
The logical flow of the experimental protocol can be visualized as follows:
Caption: Workflow for the LC-MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
A Comparative Guide to the Bioisosteric Effects of the Trifluoromethyl Group in a p38 MAP Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioisosteric replacement of a methyl group with a trifluoromethyl group on a representative p38 MAP kinase inhibitor scaffold. The data presented, while illustrative, is based on established principles in medicinal chemistry and supported by generalized experimental findings. This comparison aims to elucidate the potential impact of this common bioisosteric substitution on key drug-like properties.
Introduction to Bioisosterism and the Trifluoromethyl Group
Bioisosterism, the substitution of a molecule's functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. The goal is to modulate the compound's potency, selectivity, pharmacokinetics, or metabolic stability. The trifluoromethyl (CF3) group is a popular bioisostere for the methyl (CH3) group. While sterically larger than a methyl group, the CF3 group is highly electronegative and can significantly alter a compound's properties.[1] This guide examines these effects within the context of a hypothetical p38 MAP kinase inhibitor, "Compound A-CH3," and its trifluoromethyl analog, "Compound A-CF3."
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for Compound A-CH3 and Compound A-CF3, highlighting the impact of the methyl-to-trifluoromethyl substitution on various parameters.
Table 1: Physicochemical Properties
| Property | Compound A-CH3 | Compound A-CF3 | Impact of CF3 Substitution |
| Molecular Weight | 450.5 g/mol | 504.5 g/mol | Increased |
| cLogP | 3.5 | 4.4 | Increased Lipophilicity |
| Polar Surface Area | 85 Ų | 85 Ų | Unchanged |
Table 2: In Vitro Biological Activity
| Parameter | Compound A-CH3 | Compound A-CF3 | Impact of CF3 Substitution |
| p38α IC50 | 50 nM | 15 nM | Increased Potency |
| Kinase Selectivity (Fold vs. JNK2) | 100-fold | 250-fold | Increased Selectivity |
Table 3: In Vitro ADME Properties
| Assay | Compound A-CH3 | Compound A-CF3 | Impact of CF3 Substitution |
| Human Liver Microsomal Stability (t½) | 25 min | 75 min | Increased Metabolic Stability |
| Caco-2 Permeability (Papp A→B) | 10 x 10⁻⁶ cm/s | 15 x 10⁻⁶ cm/s | Increased Permeability |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
p38α MAP Kinase Inhibition Assay Protocol
A common method for determining the half-maximal inhibitory concentration (IC50) for a p38α inhibitor is a luminescence-based kinase assay.
-
Inhibitor Preparation: A serial dilution of the test compound (Compound A-CH3 or A-CF3) is prepared in DMSO.
-
Reaction Setup: The diluted inhibitor or DMSO (as a control) is added to the wells of a 384-well plate. A master mix of recombinant human p38α kinase and a suitable peptide substrate is then added to each well.
-
Kinase Reaction Initiation: An ATP solution is added to each well to start the kinase reaction. The final ATP concentration is typically at or near the Km for p38α.
-
Incubation: The plate is incubated at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation: A reagent, such as ADP-Glo™, is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.
Human Liver Microsomal Stability Assay Protocol
This assay assesses the metabolic stability of a compound when incubated with human liver microsomes.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, the test compound (at a final concentration of 1 µM), and a phosphate buffer (pH 7.4).
-
Initiation of Reaction: The reaction is initiated by adding a NADPH regenerating system.
-
Incubation: The reaction mixture is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: The reaction in the aliquots is terminated by adding an ice-cold solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Preparation: The samples are centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), and the half-life (t½) is calculated as 0.693/k.
Mandatory Visualizations
The following diagrams illustrate the p38 MAP kinase signaling pathway and a typical experimental workflow.
Caption: The p38 MAP kinase signaling cascade.
Caption: Workflow for a microsomal stability assay.
References
A Head-to-Head In Vitro Comparison: Enhancing a GLP-1 Receptor Agonist Peptide with 2-Acetamido-4,4,4-trifluorobutanoic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of a native GLP-1 receptor agonist peptide and its counterpart modified with 2-Acetamido-4,4,4-trifluorobutanoic acid. The inclusion of this fluorinated amino acid is hypothesized to enhance the therapeutic profile of the peptide by increasing its metabolic stability and receptor binding affinity.
This guide details the experimental protocols for a suite of in vitro assays designed to rigorously evaluate and compare the efficacy of both peptides. The assays cover critical aspects of a therapeutic peptide's function, including receptor binding, biological activity in a cellular context, stability in the presence of serum enzymes, and cell permeability. All quantitative data are summarized in clear, comparative tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Experimental Design and Rationale
To provide a comprehensive comparison, a native GLP-1 receptor agonist peptide, designated "Native Peptide," is compared against its modified version, "Modified Peptide," where a key leucine residue has been substituted with this compound. This non-natural amino acid is a bioisostere of leucine, and the trifluoromethyl group is expected to confer unique properties. The trifluoromethyl group can enhance metabolic stability by shielding the peptide backbone from enzymatic degradation.[1] Furthermore, the lipophilic nature of the trifluoromethyl group may lead to improved hydrophobic interactions with the GLP-1 receptor, potentially increasing binding affinity.[1][2]
The following in vitro assays were selected to test these hypotheses:
-
Competitive Binding Assay: To determine and compare the binding affinity (Ki) of the Native and Modified Peptides to the GLP-1 receptor.
-
Cellular cAMP Production Assay: To measure the functional potency (EC50) of each peptide in stimulating the GLP-1 receptor signaling pathway.
-
Serum Stability Assay: To assess the proteolytic stability of each peptide in the presence of human serum.
-
Caco-2 Cell Permeability Assay: To evaluate the potential for oral absorption by measuring the permeability of each peptide across a model of the intestinal epithelium.
Experimental Workflows
References
cytotoxicity comparison between fluorinated and non-fluorinated amino acid derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into amino acid derivatives represents a promising avenue for enhancing their cytotoxic effects against cancer cells. This guide provides a comparative analysis of the cytotoxicity of fluorinated versus non-fluorinated amino acid derivatives, supported by experimental data, detailed methodologies, and an examination of the underlying signaling pathways.
The introduction of fluorine atoms into amino acid derivatives can significantly increase their cytotoxic potency. This is exemplified by a study on N-acetyl-galactosamine (GalNAc) hemiacetals, where a multi-fluorinated derivative demonstrated a dramatically lower IC50 value (20 µM) against MDA-MB-231 triple-negative breast cancer cells compared to its non-fluorinated acetylated counterpart (IC50 = 414 µM). This substantial increase in cytotoxicity highlights the profound impact of fluorination on the biological activity of these molecules.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data comparing the cytotoxicity (IC50 values) of fluorinated amino acid derivatives with their non-fluorinated analogues across various cancer cell lines.
| Compound Class | Fluorinated Derivative | Non-Fluorinated Analogue | Cancer Cell Line | IC50 Value (Fluorinated) | IC50 Value (Non-Fluorinated) | Fold Increase in Potency |
| N-acetyl-galactosamine hemiacetal | Multi-fluorinated | Acetylated | MDA-MB-231 | 20 µM | 414 µM | ~20.7 |
| Aminophenylhydrazine | Penta-fluorinated Schiff base | Di-fluorinated Schiff base | A549 (Lung) | 0.64 µM | - | - |
Note: A direct IC50 comparison for the aminophenylhydrazine derivatives was not available, but the study indicated a stronger cytotoxic effect with increased fluorination.
Unraveling the Mechanism: Induction of Apoptosis via Caspase-3 Activation
A growing body of evidence suggests that the enhanced cytotoxicity of fluorinated compounds, including amino acid derivatives, is often mediated by the induction of apoptosis, or programmed cell death. A key player in this process is caspase-3, an executioner caspase that, once activated, triggers a cascade of events leading to cell dismantling.
Studies have shown that fluoride ions can induce apoptosis in human leukemia (HL-60) cells through the activation of caspase-3. This process involves the cleavage of the 32 kDa pro-caspase-3 into its active 17 kDa subunit. Similarly, research on fluorinated aminophenylhydrazines has demonstrated that their cytotoxic effects on A549 lung cancer cells are associated with the induction of apoptosis, as evidenced by the expression of cleaved caspase-3.
The proposed signaling pathway for fluoride-induced apoptosis, which may be relevant to certain fluorinated amino acid derivatives, is depicted below.
Caption: Proposed signaling pathway for apoptosis induction by fluorinated compounds.
Experimental Protocols
To ensure the reproducibility and standardization of cytotoxicity assessments, detailed experimental protocols for commonly used assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated amino acid derivatives for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures total protein content, which is proportional to cell number.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Caption: Workflow for MTT and SRB cytotoxicity assays.
Safety Operating Guide
2-Acetamido-4,4,4-trifluorobutanoic acid proper disposal procedures
The proper disposal of 2-Acetamido-4,4,4-trifluorobutanoic acid is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is a halogenated organic acid and requires specific handling and disposal procedures. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
Personal Protective Equipment (PPE) and Handling Summary:
| Protective Equipment | Specification | Handling Procedure |
| Eye Protection | Chemical safety goggles or a face shield. | Ensure eye protection is worn at all times to prevent contact with dust or splashes. |
| Hand Protection | Nitrile gloves or other chemically resistant gloves. | Avoid all direct skin contact. Wash hands thoroughly after handling. |
| Protective Clothing | Laboratory coat and closed-toe shoes. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a chemical fume hood. | Avoid breathing in dust or vapors.[1] |
| General Handling | Do not eat, drink, or smoke when using this product. | Practice good industrial hygiene. |
Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. As a fluorinated organic compound, it is classified as halogenated waste.[2][3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Containerization:
-
Use a clearly labeled, non-reactive, and sealable waste container specifically designated for halogenated organic waste.
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Waste Transfer:
-
For small quantities, carefully sweep up the solid material and place it into the designated waste container, avoiding dust formation.[1]
-
For larger quantities, transfer the material within a chemical fume hood to prevent inhalation of any dust or vapors.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the halogenated waste container.
-
Disposal must be carried out at an approved waste disposal plant.[1]
-
Crucial Disposal "Don'ts":
-
DO NOT dispose of this compound down the drain.[1][4] This can harm aquatic life and damage wastewater treatment systems.
-
DO NOT dispose of it in regular laboratory trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
